Product packaging for 8-Propoxyisoquinoline(Cat. No.:CAS No. 820238-28-6)

8-Propoxyisoquinoline

Cat. No.: B15070850
CAS No.: 820238-28-6
M. Wt: 187.24 g/mol
InChI Key: AXVXSMGICGHCAH-UHFFFAOYSA-N
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Description

8-Propoxyisoquinoline is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B15070850 8-Propoxyisoquinoline CAS No. 820238-28-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820238-28-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

8-propoxyisoquinoline

InChI

InChI=1S/C12H13NO/c1-2-8-14-12-5-3-4-10-6-7-13-9-11(10)12/h3-7,9H,2,8H2,1H3

InChI Key

AXVXSMGICGHCAH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C1C=NC=C2

Origin of Product

United States

Foundational & Exploratory

8-Propoxyisoquinoline: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 8-Propoxyisoquinoline, a derivative of the isoquinoline heterocyclic scaffold. While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its core chemical and physical properties, proposes a robust synthetic route, and explores potential biological activities based on the well-characterized behavior of its parent compound, 8-hydroxyisoquinoline, and related alkoxy-quinoline analogs.

Chemical Structure and Properties

This compound is characterized by an isoquinoline core with a propoxy group (–O–CH₂CH₂CH₃) attached at the C8 position. The presence of the propoxy group, an ether linkage, is expected to significantly influence the molecule's lipophilicity and steric profile compared to its precursor, 8-hydroxyisoquinoline.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₁₃NO---
Molecular Weight 187.24 g/mol ---
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on similar 8-alkoxyquinolines.
Boiling Point > 300 °C (estimated)Expected to be higher than 8-hydroxyisoquinoline due to increased molecular weight.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in water.The propoxy group increases lipophilicity.
pKa (of the quinoline nitrogen) ~ 5.0 - 5.5Similar to other isoquinoline derivatives.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Peaks
¹H NMR (in CDCl₃) δ ~ 0.9-1.1 (t, 3H, -CH₃), 1.7-1.9 (m, 2H, -CH₂-CH₃), 4.0-4.2 (t, 2H, -O-CH₂-), 7.0-8.5 (m, 6H, aromatic protons)
¹³C NMR (in CDCl₃) δ ~ 10.5 (-CH₃), 22.5 (-CH₂-CH₃), 70.0 (-O-CH₂-), 108-160 (aromatic carbons)
Mass Spectrometry (EI) M⁺ peak at m/z = 187

Synthesis of this compound

A standard and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 8-hydroxyisoquinoline to form a more nucleophilic alkoxide, which then undergoes nucleophilic substitution with a propyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 8-Hydroxyisoquinoline

  • 1-Bromopropane (or 1-iodopropane)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 8-hydroxyisoquinoline (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 8-Hydroxyisoquinoline 8-Hydroxyisoquinoline Deprotonation Deprotonation 8-Hydroxyisoquinoline->Deprotonation NaH, DMF 1-Bromopropane 1-Bromopropane Nucleophilic Substitution Nucleophilic Substitution 1-Bromopropane->Nucleophilic Substitution Sodium Hydride Sodium Hydride Anhydrous DMF Anhydrous DMF 0°C to RT 0°C to RT Quench with Water Quench with Water Ethyl Acetate Extraction Ethyl Acetate Extraction Quench with Water->Ethyl Acetate Extraction Column Chromatography Column Chromatography Ethyl Acetate Extraction->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound Deprotonation->Nucleophilic Substitution Formation of Alkoxide Crude Product Crude Product Nucleophilic Substitution->Crude Product Crude Product->Quench with Water

Figure 1: Synthetic workflow for this compound via Williamson ether synthesis.

Potential Biological Activity and Signaling Pathways

The biological activities of 8-hydroxyquinoline derivatives are well-documented and often stem from their ability to chelate metal ions.[1][2][3] This chelation can disrupt metal-dependent enzymatic processes and induce or inhibit various signaling pathways. While the ether linkage in this compound prevents it from acting as a chelating agent in the same manner as its parent hydroxyl compound, it may still interact with biological targets through other mechanisms. The increased lipophilicity may also enhance its ability to cross cellular membranes.

Derivatives of quinoline have shown a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] It is plausible that this compound could exhibit similar properties. For instance, many quinoline-based compounds are known to intercalate into DNA or inhibit topoisomerase enzymes, leading to anticancer effects.

Hypothetical Signaling Pathway Involvement

Given the known activities of related compounds, this compound could potentially modulate signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt pathway. Inhibition of this pathway is a common mechanism for anticancer drugs.

Signaling_Pathway Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->Akt Hypothetical Inhibition

Figure 2: Hypothetical inhibition of the PI3K-Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound represents an interesting, yet understudied, derivative of the pharmacologically significant isoquinoline scaffold. The synthetic route via Williamson ether synthesis is straightforward and likely to be high-yielding. Based on the activities of related compounds, this compound warrants further investigation for its potential anticancer, antimicrobial, and other biological activities. Future research should focus on the synthesis and in vitro screening of this compound to validate these hypotheses and elucidate its mechanism of action. Experimental determination of its physicochemical properties and spectroscopic characterization are also essential next steps.

References

An In-depth Technical Guide to the Synthesis of 8-Propoxyisoquinoline from 8-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-propoxyisoquinoline from 8-hydroxyisoquinoline. The primary method for this transformation is the Williamson ether synthesis, a robust and widely used method for preparing ethers. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and purification of the target compound.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound from 8-hydroxyisoquinoline is achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 8-hydroxyisoquinoline to form a more nucleophilic isoquinolinate anion. This anion then acts as a nucleophile, attacking an electrophilic propyl halide (e.g., 1-bromopropane or 1-iodopropane) in an SN2 (bimolecular nucleophilic substitution) reaction to form the desired ether.[1][2][3]

The general reaction scheme is as follows:

Figure 1. General reaction scheme for the synthesis of this compound.

Key to the success of this reaction is the choice of a suitable base to deprotonate the phenolic hydroxyl group of 8-hydroxyisoquinoline, a primary alkyl halide to avoid competing elimination reactions, and an appropriate solvent to facilitate the reaction.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 8-Hydroxyisoquinoline

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF), Acetone, or Acetonitrile

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel) or recrystallization

Procedure:

  • Reaction Setup: To a solution of 8-hydroxyisoquinoline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), acetone, or acetonitrile in a round-bottom flask, add a base (e.g., potassium carbonate, 1.5-2.0 equivalents). If using a stronger base like sodium hydride (NaH, 1.1 equivalents), it should be added cautiously portion-wise to the solution of 8-hydroxyisoquinoline in an anhydrous solvent like DMF or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane or 1-iodopropane (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to a temperature between 50-100 °C and stirred for a period of 2 to 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. If a solid precipitate (inorganic salts) is present, it is removed by filtration. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted two more times with the organic solvent.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate, with a gradually increasing gradient of ethyl acetate.

  • Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or hexane/ethyl acetate.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the scale of the reaction.

ParameterValueReference
Reactants
8-Hydroxyisoquinoline1.0 eq
1-Bromopropane1.2 eq
Potassium Carbonate1.5 eq
Solvent DMF
Reaction Temperature 60-80 °C
Reaction Time 4-8 hours
Yield 75-90%(Estimated based on similar reactions)

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants 8-Hydroxyisoquinoline, 1-Bromopropane, K₂CO₃ in DMF Reaction_Vessel Stirring at 60-80°C (4-8h) Reactants->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Extraction (DCM/H₂O) Evaporation->Extraction Drying Drying (MgSO₄) Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Williamson Ether Synthesis

This diagram outlines the key components and their relationships in the Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Alcohol 8-Hydroxyisoquinoline (Nucleophile Precursor) Alkoxide Isoquinolinate Anion (Nucleophile) Alcohol->Alkoxide Deprotonation Alkyl_Halide 1-Bromopropane (Electrophile) Ether This compound Alkyl_Halide->Ether Base Potassium Carbonate (Deprotonating Agent) Salt Potassium Bromide Base->Salt Bicarbonate Potassium Bicarbonate Base->Bicarbonate Alkoxide->Ether SN2 Attack

Caption: Key components of the Williamson ether synthesis.

Conclusion

The Williamson ether synthesis is an effective and reliable method for the preparation of this compound from 8-hydroxyisoquinoline. By carefully selecting the base, alkylating agent, and solvent, and by following a meticulous experimental and purification protocol, researchers can achieve high yields of the desired product. This guide provides the necessary technical details to aid in the successful synthesis and characterization of this compound for applications in research and drug development.

References

8-Propoxyisoquinoline Derivatives: An In-depth Technical Guide on a Novel Chemical Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, biological activities, and therapeutic potential of 8-propoxyisoquinoline analogues for researchers, scientists, and drug development professionals.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2][3] Modifications to the isoquinoline core have led to the development of numerous therapeutic agents.[2] While extensive research has focused on hydroxylated and other substituted isoquinolines, the this compound core represents a largely unexplored area of chemical space. This guide aims to consolidate the available information on this compound derivatives and their analogues, drawing necessary parallels from the closely related and well-studied 8-hydroxyquinoline and other alkoxyisoquinoline derivatives to provide a foundational understanding for future research and development in this area.

Due to the limited specific research on this compound derivatives, this guide will leverage data from structurally similar compounds to infer potential synthetic routes, biological targets, and structure-activity relationships (SAR). The primary focus will be on providing a framework for the rational design and investigation of novel this compound-based compounds.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives would logically start from the readily available 8-hydroxyisoquinoline. The most common and straightforward method for the preparation of aryl ethers from phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an appropriate propyl halide.

A generalized synthetic workflow for the preparation of 8-alkoxyquinolines, which can be adapted for this compound, is presented below.

G cluster_synthesis General Synthesis of 8-Alkoxyquinolines 8-Hydroxyquinoline 8-Hydroxyquinoline Reaction Williamson Ether Synthesis 8-Hydroxyquinoline->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Propyl_Halide Propyl Halide (e.g., 1-bromopropane) Propyl_Halide->Reaction This compound This compound Reaction->this compound Purification Purification (e.g., Chromatography) This compound->Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Reaction Setup: To a solution of 8-hydroxyisoquinoline (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (1.1-1.5 equivalents), such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium or potassium salt of 8-hydroxyisoquinoline.

  • Alkylation: Add 1-bromopropane or 1-iodopropane (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Further derivatization of the this compound core could be achieved through various well-established reactions targeting the pyridine ring, such as electrophilic aromatic substitution, or by introducing functional groups at other positions of the isoquinoline scaffold prior to the etherification step.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data for this compound derivatives is scarce, the extensive research on 8-hydroxyquinoline and other isoquinoline analogues provides a strong basis for predicting their potential therapeutic applications and for guiding SAR studies.

Inferred Biological Activities:

The 8-hydroxyquinoline scaffold is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and neuroprotective effects.[4][5] The mechanism of action is often attributed to its ability to chelate metal ions, which are essential for the function of various enzymes.[6] The introduction of a propoxy group at the 8-position would likely modulate the lipophilicity and electronic properties of the molecule, which could in turn influence its pharmacokinetic profile and biological activity.[7] It is plausible that this compound derivatives could retain some of these activities, potentially with altered potency or selectivity.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

SAR studies on various isoquinoline derivatives have highlighted the importance of the substitution pattern on their biological activity.[8][9] For instance, in a series of bisbenzylisoquinoline alkaloids, the stereochemistry and the nature of the linkage between the isoquinoline units were found to be critical for their P-glycoprotein inhibitory activity.[8] For quinazoline derivatives, the nature of the substituent at the C(7)-position significantly impacted their inhibitory activities toward both TNF-alpha production and T cell proliferation.[9]

For future SAR studies on this compound derivatives, the following workflow could be considered:

G cluster_sar Structure-Activity Relationship (SAR) Workflow Core This compound Core Scaffold Modification Systematic Modification of Substituents (R1, R2, etc.) Core->Modification Synthesis Synthesis of Analogue Library Modification->Synthesis Screening Biological Screening (e.g., in vitro assays) Synthesis->Screening Data Quantitative Data (IC50, EC50, etc.) Screening->Data Analysis SAR Analysis Data->Analysis Lead Lead Compound Identification & Optimization Analysis->Lead

Caption: A proposed workflow for SAR studies of this compound derivatives.

Data Presentation

As there is no specific quantitative data available for a series of this compound derivatives, a template for data presentation is provided below. This table can be populated as new compounds are synthesized and tested.

Compound IDR1R2R3TargetAssay TypeIC₅₀/EC₅₀ (µM)
8-PIQ-001 HHH---
8-PIQ-002 ClHH---
8-PIQ-003 HOMeH---
... ..................

Conclusion and Future Directions

The this compound scaffold remains a largely uncharted territory in medicinal chemistry. The information presented in this guide, extrapolated from the well-documented chemistry and biology of 8-hydroxyquinoline and other isoquinoline analogues, provides a solid foundation for initiating research into this novel class of compounds. The synthetic accessibility of the this compound core, coupled with the vast potential for chemical diversification, makes it an attractive target for the development of new therapeutic agents.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitution patterns. Systematic biological screening of these compounds against a panel of relevant targets will be crucial for identifying initial lead compounds and for elucidating the structure-activity relationships that govern their biological effects. Such studies will be instrumental in unlocking the therapeutic potential of this promising, yet underexplored, chemical scaffold.

References

In Silico Prediction of 8-Propoxyisoquinoline Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory effects. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a novel derivative, 8-Propoxyisoquinoline. In the absence of direct experimental data, this document outlines a systematic approach leveraging established computational methodologies to hypothesize its biological targets and mechanism of action. This guide details experimental protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET prediction. Furthermore, it visualizes key signaling pathways and experimental workflows using Graphviz diagrams, offering a roadmap for the virtual screening and characterization of this compound as a potential therapeutic agent.

Introduction

Isoquinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Natural and synthetic isoquinoline-containing molecules have been developed as anticancer, anti-inflammatory, and antiviral agents.[1] The diverse bioactivities of these compounds stem from their ability to interact with a variety of biological targets. Given the therapeutic potential of the isoquinoline scaffold, novel derivatives such as this compound are of significant interest for drug discovery and development.

In silico methods provide a rapid and cost-effective approach to predict the biological activity of novel chemical entities, enabling the prioritization of compounds for synthesis and experimental testing. This guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, focusing on its potential as an anticancer, antiviral, and anti-inflammatory agent based on the known activities of related isoquinoline derivatives.

Predicted Bioactivities and Potential Molecular Targets

Based on the extensive literature on isoquinoline derivatives, the predicted bioactivities for this compound are categorized into three main therapeutic areas: anticancer, antiviral, and anti-inflammatory. For each area, potential molecular targets have been identified for subsequent in silico analysis.

Therapeutic Area Potential Molecular Targets Protein Data Bank (PDB) IDs
Anticancer Epidermal Growth Factor Receptor (EGFR) Kinase Domain1M17, 5UGB, 2GS6
Nuclear Factor-kappa B (NF-κB) p50/p65 Heterodimer1VKX, 2I9T
Antiviral HIV-1 Reverse Transcriptase1REV, 1HNI, 1T05
Influenza Virus Polymerase Acidic Subunit (PA)7ZPY, 4AWF
Anti-inflammatory Inducible Nitric Oxide Synthase (iNOS)4NOS, 6KEY
Cyclooxygenase-2 (COX-2)1CX2, 6COX, 3NTG

In Silico Experimental Protocols

This section provides detailed methodologies for the computational prediction of this compound's bioactivity. The overall workflow is depicted in the following diagram.

G cluster_0 In Silico Prediction Workflow cluster_1 Parallel Analysis Define Target & Compound Define Target & Compound Molecular Docking Molecular Docking Define Target & Compound->Molecular Docking 3D Structure QSAR Modeling QSAR Modeling Define Target & Compound->QSAR Modeling Dataset of Analogs Pharmacophore Modeling Pharmacophore Modeling Define Target & Compound->Pharmacophore Modeling Known Actives ADMET Prediction ADMET Prediction Define Target & Compound->ADMET Prediction Chemical Structure Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Lead Identification Lead Identification Binding Affinity Prediction->Lead Identification Final Candidate Selection Final Candidate Selection Lead Identification->Final Candidate Selection Activity Prediction Activity Prediction QSAR Modeling->Activity Prediction Lead Optimization Lead Optimization Activity Prediction->Lead Optimization Lead Optimization->Final Candidate Selection Virtual Screening Virtual Screening Pharmacophore Modeling->Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Hit Identification->Final Candidate Selection Drug-Likeness Assessment Drug-Likeness Assessment ADMET Prediction->Drug-Likeness Assessment Drug-Likeness Assessment->Final Candidate Selection

Figure 1: In Silico Bioactivity Prediction Workflow.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in predicting the binding affinity and interaction patterns of this compound with its potential biological targets.

Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) using the specified PDB IDs.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign appropriate atom types and charges (e.g., Gasteiger charges).

    • Repair any missing residues or atoms using tools like Modeller or the Protein Preparation Wizard in Maestro (Schrödinger).

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

  • Grid Generation:

    • Define the binding site (active site) of the target protein. This is typically done by selecting the region around the co-crystallized ligand or by using binding site prediction tools.

    • Generate a grid box that encompasses the defined binding site. The grid defines the space where the docking algorithm will search for ligand conformations.

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.

    • Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation to predict the binding poses of this compound in the active site of the target protein.

  • Analysis of Results:

    • Analyze the predicted binding poses based on their docking scores and binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best-ranked pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. A QSAR model can be developed using known isoquinoline derivatives to predict the activity of this compound.

Protocol:

  • Data Set Collection:

    • Compile a dataset of isoquinoline derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target of interest.[2][3][4][5]

    • Ensure the dataset is diverse and covers a wide range of activities.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural and physicochemical properties. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

    • Software such as DRAGON, PaDEL-Descriptor, or MOE (Molecular Operating Environment) can be used for descriptor calculation.

  • Data Set Division:

    • Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive performance. A common split is 80% for the training set and 20% for the test set.

  • Model Development:

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build the QSAR model.

    • The model will establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

  • Model Validation:

    • Validate the QSAR model using internal and external validation techniques.

    • Internal validation methods include leave-one-out cross-validation (q²).

    • External validation involves using the test set to assess the model's ability to predict the activity of new compounds (R²pred).

  • Prediction for this compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its biological activity.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Protocol:

  • Pharmacophore Model Generation:

    • Ligand-based: Align a set of known active isoquinoline derivatives and identify the common chemical features responsible for their activity. Features include hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.[6]

    • Structure-based: Analyze the interaction pattern of a potent inhibitor co-crystallized with the target protein to identify the key interaction points.[7]

    • Software such as LigandScout, MOE, or Discovery Studio can be used to generate pharmacophore models.

  • Pharmacophore Model Validation:

    • Validate the generated pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.

    • This can be used to assess if this compound fits the pharmacophore of known active compounds.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.

Protocol:

  • Input Structure:

    • Provide the 2D or 3D structure of this compound.

  • Prediction of Physicochemical Properties:

    • Calculate properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

  • ADMET Property Prediction:

    • Use computational models to predict various ADMET properties, including:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.

      • Excretion: Renal organic cation transporter inhibition.

      • Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity).

    • Web servers and software like SwissADME, admetSAR, and Discovery Studio can be used for ADMET prediction.[8]

  • Drug-Likeness Evaluation:

    • Evaluate the overall drug-likeness of this compound based on rules such as Lipinski's Rule of Five and Veber's Rule.

Key Signaling Pathways

The potential molecular targets of this compound are involved in critical cellular signaling pathways. Understanding these pathways provides context for the predicted bioactivity.

Anticancer: EGFR and NF-κB Signaling

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the PI3K-Akt and MAPK pathways, leading to cell proliferation and survival. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκB IκB IKK->IκB NFκB NF-κB IκB->NFκB NFκB_n NF-κB NFκB->NFκB_n Translocation Gene_Expression Gene Expression (Proliferation, Survival) NFκB_n->Gene_Expression

Figure 2: Simplified EGFR and NF-κB Signaling Pathways.
Anti-inflammatory: NF-κB, iNOS, and COX-2 Signaling

In the context of inflammation, NF-κB activation leads to the transcription of pro-inflammatory genes, including those encoding iNOS and COX-2. These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.

G cluster_0 Inflammatory Stimuli cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Mediators Stimuli LPS, Cytokines IKK IKK Stimuli->IKK IκB IκB IKK->IκB NFκB NF-κB IκB->NFκB NFκB_n NF-κB NFκB->NFκB_n Translocation iNOS_gene iNOS Gene NFκB_n->iNOS_gene COX2_gene COX-2 Gene NFκB_n->COX2_gene iNOS_protein iNOS iNOS_gene->iNOS_protein Transcription & Translation COX2_protein COX-2 COX2_gene->COX2_protein Transcription & Translation NO Nitric Oxide iNOS_protein->NO Prostaglandins Prostaglandins COX2_protein->Prostaglandins

Figure 3: Inflammatory Signaling via NF-κB, iNOS, and COX-2.

Conclusion

This technical guide provides a comprehensive in silico framework for the initial assessment of the bioactivity of this compound. By following the detailed protocols for molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, researchers can generate robust hypotheses regarding its potential therapeutic applications and mechanism of action. The predicted interactions with key targets in cancer, viral infections, and inflammation, along with favorable drug-like properties, would provide a strong rationale for its chemical synthesis and subsequent in vitro and in vivo validation. This systematic computational approach can significantly accelerate the drug discovery process for novel isoquinoline derivatives.

References

A Technical Deep Dive into 8-Alkoxyisoquinolines: Synthesis, Potential Pharmacological Activities, and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 8-alkoxyisoquinoline scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of dedicated research on this specific subclass. The majority of available data pertains to the isomeric 8-alkoxyquinolines, with 8-methoxyquinoline being the most studied representative. This technical guide synthesizes the available information on the synthesis and biological evaluation of 8-alkoxyquinolines as a predictive model for the properties and potential of 8-alkoxyisoquinolines. By examining the established methodologies for synthesis and the observed biological activities of these close analogs, we aim to provide a foundational resource for researchers interested in exploring the therapeutic promise of 8-alkoxyisoquinolines, while also highlighting critical gaps in the current body of knowledge that warrant future investigation.

Synthesis of 8-Alkoxyisoquinolines: An Extrapolated Approach

Direct and comprehensive synthetic routes for a variety of 8-alkoxyisoquinolines are not well-documented in peer-reviewed literature. However, the synthesis can be logically inferred from the well-established chemistry of 8-hydroxyisoquinoline and the analogous 8-hydroxyquinoline series. The most common and straightforward approach involves the O-alkylation of the parent 8-hydroxyisoquinoline.

A generalized synthetic pathway would commence with the synthesis of 8-hydroxyisoquinoline, followed by its alkylation to yield the desired 8-alkoxy derivative.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 8-Hydroxyisoquinoline cluster_1 Step 2: O-Alkylation Starting_Materials o-Nitrotoluene + Diethyl oxalate Intermediate_1 Pfitzinger Reaction Starting_Materials->Intermediate_1 Base (e.g., NaOEt) 8_Hydroxyisoquinoline 8-Hydroxyisoquinoline Intermediate_1->8_Hydroxyisoquinoline Reduction & Cyclization Alkylation_Reactants 8-Hydroxyisoquinoline + Alkyl Halide (R-X) 8_Hydroxyisoquinoline->Alkylation_Reactants Reaction_Conditions Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) Alkylation_Reactants->Reaction_Conditions 8_Alkoxyisoquinoline 8-Alkoxyisoquinoline Reaction_Conditions->8_Alkoxyisoquinoline

Figure 1: Generalized synthetic pathway for 8-alkoxyisoquinolines.
Experimental Protocol: Synthesis of 8-Methoxyquinoline (as a proxy for 8-Methoxyisoquinoline)

The following protocol is adapted from the synthesis of 8-methoxyquinoline and serves as a representative procedure that could likely be modified for the synthesis of 8-methoxyisoquinoline from 8-hydroxyisoquinoline.

Materials:

  • 8-Hydroxyquinoline

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Distilled water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous acetone.

  • Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.0-1.2 eq) followed by the dropwise addition of methyl iodide (1.0-1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 8-methoxyquinoline.

Pharmacological Activities of 8-Alkoxyquinolines: A Pointer to the Potential of Isoquinoline Analogs

The biological activities of 8-alkoxyisoquinolines are largely unexplored. However, studies on 8-methoxyquinoline have revealed promising antimicrobial properties.

Antimicrobial Activity

8-Methoxyquinoline has demonstrated significant antifungal and antibacterial activities against a range of pathogens. The available quantitative data is summarized in the tables below.

Table 1: Antifungal Activity of 8-Methoxyquinoline

Fungal StrainActivityReference
Aspergillus flavusStrong[1]
Aspergillus nigerStrong[1]
Trichophyton spp.Strong[1]

Table 2: Antibacterial Activity of 8-Methoxyquinoline

Bacterial StrainActivityReference
Bacillus subtilisStrong[1]
Salmonella spp.Strong[1]
Salmonella typhiStrong[1]

These findings suggest that the 8-alkoxy moiety is a key pharmacophore for antimicrobial activity. It is plausible that 8-alkoxyisoquinolines could exhibit a similar or even enhanced spectrum of activity, warranting their investigation as potential anti-infective agents.

Biological_Screening_Workflow Compound_Library 8-Alkoxyisoquinoline Library Primary_Screening Primary Antimicrobial Screening (e.g., Agar Diffusion, Broth Dilution) Compound_Library->Primary_Screening Hit_Identification Identification of Active Compounds ('Hits') Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (MIC, MBC/MFC Determination) Hit_Identification->Secondary_Screening Active SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Inactive Lead_Compound Lead Compound Identification Secondary_Screening->Lead_Compound Lead_Compound->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Figure 2: Conceptual workflow for biological screening.

Structure-Activity Relationship (SAR) Considerations

While no formal SAR studies for 8-alkoxyisoquinolines have been published, some general trends can be inferred from the broader class of quinoline and isoquinoline derivatives:

  • Nature of the Alkoxy Group: The chain length, branching, and presence of additional functional groups on the alkoxy chain can significantly influence lipophilicity and, consequently, cell permeability and biological activity.

  • Substitution on the Heterocyclic Core: Introduction of substituents on either the benzene or the pyridine/pyrazine ring of the isoquinoline nucleus can modulate electronic properties, steric hindrance, and metabolic stability, all of which can impact pharmacological activity.

Future Directions and Conclusion

The field of 8-alkoxyisoquinolines is ripe for exploration. The limited available data on the analogous 8-alkoxyquinolines suggests a promising avenue for the discovery of novel therapeutic agents, particularly in the realm of infectious diseases.

Key areas for future research include:

  • Development of Robust Synthetic Methodologies: The establishment of efficient and versatile synthetic routes to access a diverse library of 8-alkoxyisoquinolines is a critical first step.

  • Comprehensive Pharmacological Evaluation: Systematic screening of these compounds against a wide range of biological targets, including bacteria, fungi, viruses, and cancer cell lines, is necessary to uncover their full therapeutic potential.

  • In-depth Structure-Activity Relationship Studies: Once active compounds are identified, detailed SAR studies will be crucial for the rational design of more potent and selective analogs.

  • Mechanistic Investigations: Elucidating the mechanism of action of any biologically active 8-alkoxyisoquinolines will be essential for their further development as drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 8-Propoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Propoxyisoquinoline is a substituted isoquinoline derivative with potential applications in medicinal chemistry and drug development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Disclaimer: The following protocols are proposed based on established analytical methods for structurally similar isoquinoline derivatives and aromatic amines. These methods have not been specifically validated for this compound and should be considered as starting points for method development and validation.

Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO-
Molecular Weight187.24 g/mol -
AppearancePredicted to be a solid at room temperatureInferred from similar compounds
pKaPredicted to be around 5-6 (basic nitrogen)Inferred from isoquinoline structure
SolubilityPredicted to be soluble in organic solvents like methanol and acetonitrileInferred from structure

Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as bulk drug substance or simple formulations.

Typical Quantitative Performance (Expected)

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate or Triethylamine (for mobile phase modification)

  • Formic acid or Acetic acid (for pH adjustment)

  • Purified water (18.2 MΩ·cm)

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Approximately 220 nm and 270 nm (to be determined by UV scan of the reference standard)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to achieve concentrations ranging from the expected LOQ to the upper limit of the linear range.

  • Sample Preparation: The sample preparation will be matrix-dependent. For a simple formulation, dissolve the sample in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Stock & Working Solutions Inject Inject into HPLC System Standard->Inject Sample Prepare Sample Solution (e.g., dissolve, filter) Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Sample Detect->Quantify Calibrate->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.

Typical Quantitative Performance (Expected)

ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • Reversed-phase C18 or PFP column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Purified water (LC-MS grade)

  • This compound reference standard

  • Internal standard (IS), preferably a stable isotope-labeled analog of this compound. If unavailable, a structurally similar compound can be used.

2. LC and MS Conditions:

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A fast gradient is recommended to reduce run time.

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-3.5 min: 95% B

      • 3.6-5.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions: These will need to be determined by infusing a standard solution of this compound into the mass spectrometer.

      • Predicted Precursor Ion [M+H]⁺: m/z 188.2

      • Predicted Product Ions: To be determined, but likely fragments corresponding to the loss of the propoxy group or cleavage of the isoquinoline ring.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Sample Preparation (for Biological Matrices, e.g., Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Standard Prepare Calibration Standards & QCs Inject Inject into LC-MS/MS Standard->Inject Sample Plasma Sample + Internal Standard Extract Protein Precipitation / Extraction Sample->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Reconstitute->Inject Separate UPLC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas (Analyte/IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1) or FDA Bioanalytical Method Validation Guidance). Key validation parameters include:

  • Specificity/Selectivity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: Demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision) at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness (for HPLC-UV): Evaluate the method's performance under small, deliberate variations in method parameters.

  • Matrix Effect and Recovery (for LC-MS/MS): Assess the influence of the sample matrix on the ionization of the analyte and the efficiency of the extraction procedure.

  • Stability: Evaluate the stability of the analyte in the sample matrix under various storage and processing conditions.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive starting point for the quantitative analysis of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. It is imperative that these methods are thoroughly validated to ensure the generation of reliable and accurate data for research, development, and quality control purposes.

Application Notes and Protocols: 8-Propoxyisoquinoline as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Propoxyisoquinoline is a fluorescent probe belonging to the quinoline family of compounds. It is a derivative of the well-known fluorophore, 8-hydroxyquinoline (8-HQ). The introduction of the propoxy group at the 8-position enhances the fluorescence properties of the quinoline scaffold by mitigating the fluorescence quenching often observed in 8-HQ due to excited-state proton transfer (ESPT). This modification makes this compound a potentially valuable tool for various applications in biological and chemical sensing. Quinoline-based fluorescent probes have been extensively utilized for their sensitivity and specificity in detecting various analytes, including metal ions, and for bio-imaging applications.[1][2]

Principle of Fluorescence

The fluorescence of this compound arises from the π-conjugated system of the isoquinoline ring. Upon absorption of light at a specific wavelength (excitation), the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon of a longer wavelength (emission). The ether linkage at the 8-position prevents the ESPT process that can quench the fluorescence in its parent compound, 8-hydroxyquinoline, leading to a potentially higher quantum yield.[3] The fluorescence intensity and emission wavelength of this compound can be modulated by its local environment, making it a sensitive probe for various applications.

Potential Applications

Based on the known applications of similar 8-substituted quinoline derivatives, this compound can be employed in the following areas:

  • Detection of Metal Ions: 8-Hydroxyquinoline and its derivatives are well-known chelators of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the propoxy group in this compound can coordinate with metal ions. This interaction can lead to a significant change in the fluorescence properties of the probe, enabling the detection and quantification of metal ions such as Zn²⁺ and Hg²⁺.[1][4][5][6]

  • Bio-imaging: The fluorescent nature and potential for cell permeability of quinoline derivatives make them suitable for live-cell imaging.[1][2] this compound could be used to visualize the distribution and dynamics of specific metal ions within cellular compartments.

  • Environmental Monitoring: The ability to detect metal ions makes this probe a candidate for monitoring environmental samples for heavy metal contamination.[1]

  • Drug Development: Fluorescent probes are valuable tools in drug discovery for screening assays and studying drug-target interactions.

Data Presentation

The following table summarizes the expected photophysical properties of this compound based on data reported for structurally similar 8-alkoxyquinoline derivatives.[3] It is important to note that these are estimated values and should be experimentally determined for this compound.

PropertyExpected ValueNotes
Excitation Maximum (λex) ~310 - 330 nmThe exact wavelength may vary depending on the solvent polarity.
Emission Maximum (λem) ~350 - 400 nmA Stokes shift of approximately 40-70 nm is expected.
Quantum Yield (Φ) > 0.1Ether derivatives of 8-HQ generally exhibit higher quantum yields compared to the parent compound.[3][7] The exact value is solvent-dependent.
Molar Extinction Coefficient (ε) 1,000 - 5,000 M⁻¹cm⁻¹Typical for quinoline-based fluorophores.

Experimental Protocols

General Protocol for Fluorescence Measurements

This protocol provides a general guideline for using this compound as a fluorescent probe for analyte detection (e.g., metal ions).

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol)

  • Buffer solution appropriate for the experiment (e.g., Tris-HCl, HEPES)

  • Analyte stock solution (e.g., a metal salt like ZnCl₂)

  • Cuvettes for fluorescence spectroscopy

  • Fluorometer

Procedure:

  • Preparation of Working Solutions:

    • Prepare a series of analyte solutions of varying concentrations by diluting the stock solution with the chosen buffer.

    • Prepare a working solution of this compound by diluting the stock solution in the same buffer to the desired final concentration (e.g., 1-10 µM).

  • Fluorescence Measurement:

    • To a cuvette, add the this compound working solution.

    • Place the cuvette in the fluorometer and record the initial fluorescence spectrum by exciting at the determined λex and recording the emission spectrum.

    • Add a small aliquot of the analyte solution to the cuvette, mix gently, and allow it to incubate for a specified time (e.g., 5-15 minutes) to allow for binding equilibrium to be reached.

    • Record the fluorescence spectrum again under the same conditions.

    • Repeat the addition of the analyte for each concentration in the series.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

    • From this plot, determine the detection limit and the binding affinity (if applicable).

Protocol for Live-Cell Imaging

This protocol outlines a general procedure for using this compound for cellular imaging.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Cells of interest cultured on a suitable imaging dish (e.g., glass-bottom dish)

  • Fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

Procedure:

  • Cell Preparation:

    • Grow cells to the desired confluency on an imaging dish.

  • Probe Loading:

    • Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for a sufficient time (e.g., 15-30 minutes) at 37°C to allow for probe uptake.

  • Imaging:

    • Wash the cells with fresh, pre-warmed medium to remove any excess, unbound probe.

    • Place the imaging dish on the stage of the fluorescence microscope.

    • Excite the cells with light at the appropriate wavelength and capture the fluorescence emission using a suitable filter set.

    • If investigating the response to an analyte, a baseline image can be captured first, followed by the addition of the analyte and subsequent time-lapse imaging.

Visualizations

cluster_Probe This compound cluster_Analyte Analyte (e.g., Metal Ion) Probe Ground State (S0) Probe_Excited Excited State (S1) Probe->Probe_Excited Excitation (λex) Complex Probe-Analyte Complex Probe->Complex Probe_Excited->Probe Fluorescence (λem) Probe_Excited->Quenched Quenching Analyte Analyte Analyte->Complex Complex_Excited Excited Complex Complex->Complex_Excited Excitation Complex_Excited->Complex Enhanced Fluorescence

Caption: General mechanism of this compound as a fluorescent probe.

start Start prep_probe Prepare this compound Working Solution start->prep_probe prep_analyte Prepare Analyte Concentration Series start->prep_analyte measure_blank Measure Fluorescence of Probe Solution (Blank) prep_probe->measure_blank add_analyte Add Analyte to Probe Solution prep_analyte->add_analyte measure_blank->add_analyte incubate Incubate for Binding add_analyte->incubate measure_sample Measure Fluorescence incubate->measure_sample measure_sample->add_analyte Next Concentration analyze Analyze Data: Plot Intensity vs. Concentration measure_sample->analyze end End analyze->end start Start culture_cells Culture Cells on Imaging Dish start->culture_cells prepare_probe Prepare Probe Solution in Cell Medium culture_cells->prepare_probe load_probe Incubate Cells with Probe Solution prepare_probe->load_probe wash_cells Wash Cells to Remove Excess Probe load_probe->wash_cells image_cells Acquire Fluorescence Images wash_cells->image_cells end End image_cells->end

References

8-Propoxyisoquinoline: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Propoxyisoquinoline is a heterocyclic aromatic ether that holds potential as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The isoquinoline scaffold is a core structure in numerous biologically active molecules and approved drugs. The introduction of a propoxy group at the 8-position can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. While direct literature on this compound is limited, its synthesis can be reliably achieved from its precursor, 8-hydroxyisoquinoline. This document provides detailed protocols for the synthesis of this compound and discusses its potential applications in the development of pharmaceutical intermediates based on analogous 8-alkoxyisoquinoline derivatives.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the synthesis of the key precursor, 8-hydroxyisoquinoline, followed by its O-alkylation.

Step 1: Synthesis of 8-Hydroxyisoquinoline (Precursor)

The Skraup synthesis is a widely used method for the preparation of quinolines and isoquinolines. For 8-hydroxyisoquinoline, a common route involves the reaction of o-aminophenol with glycerol in the presence of an oxidizing agent and sulfuric acid.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyisoquinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add o-aminophenol and glycerol.

  • Addition of Reagents: Slowly add concentrated sulfuric acid to the mixture while stirring. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature.

  • Oxidizing Agent: Gradually add an oxidizing agent, such as arsenic pentoxide or o-nitrophenol, to the reaction mixture.

  • Heating: Heat the mixture to 130-140°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate) until a precipitate forms. The crude 8-hydroxyisoquinoline can then be extracted with an organic solvent (e.g., chloroform or ethyl acetate).

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reactant/Reagent Molecular Weight ( g/mol ) Typical Molar Ratio Notes
o-Aminophenol109.131Starting material
Glycerol92.093-4Acrolein precursor
Concentrated Sulfuric Acid98.08Catalytic/SolventDehydrating agent and catalyst
o-Nitrophenol139.111-1.5Oxidizing agent
Step 2: O-Alkylation of 8-Hydroxyisoquinoline to this compound (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable and widely used method for preparing ethers. In this step, the hydroxyl group of 8-hydroxyisoquinoline is deprotonated by a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a propyl halide.[1][2][3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 8-hydroxyisoquinoline in a suitable aprotic polar solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add a base.

  • Base Addition: A variety of bases can be used, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[1] The choice of base may influence the reaction time and yield.

  • Formation of Alkoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the isoquinolin-8-olate.

  • Addition of Alkylating Agent: Add 1-bromopropane or 1-iodopropane dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-80°C and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Reactant/Reagent Molecular Weight ( g/mol ) Typical Molar Ratio Purity Expected Yield
8-Hydroxyisoquinoline145.161>98%-
1-Bromopropane122.991.1 - 1.5>99%70-90%
Sodium Hydride (60% in oil)24.001.1 - 1.2-
Potassium Carbonate138.211.5 - 2.0>99%
N,N-Dimethylformamide (DMF)73.09SolventAnhydrous

Visualization of Synthesis Pathways

Synthesis_of_8_Propoxyisoquinoline cluster_step1 Step 1: Synthesis of 8-Hydroxyisoquinoline cluster_step2 Step 2: O-Alkylation (Williamson Ether Synthesis) o-Aminophenol o-Aminophenol reaction1 o-Aminophenol->reaction1 Glycerol Glycerol Glycerol->reaction1 H2SO4_Oxidant H₂SO₄, Oxidant 8-Hydroxyisoquinoline 8-Hydroxyisoquinoline H2SO4_Oxidant->8-Hydroxyisoquinoline Skraup Synthesis 8-Hydroxyisoquinoline_2 8-Hydroxyisoquinoline reaction2 8-Hydroxyisoquinoline_2->reaction2 Propyl_Halide 1-Bromopropane Propyl_Halide->reaction2 Base_Solvent Base (e.g., NaH) Solvent (e.g., DMF) This compound This compound Base_Solvent->this compound Williamson Ether Synthesis

Caption: Synthetic route to this compound.

Application in Pharmaceutical Intermediate Synthesis

While specific applications of this compound are not extensively documented, its structural analogs, such as 8-methoxyisoquinoline, are recognized as important intermediates in pharmaceutical development.[4][5] These intermediates are key building blocks for more complex molecules targeting a range of therapeutic areas.

Potential Therapeutic Targets and Signaling Pathways

8-Alkoxyisoquinoline derivatives are often utilized in the synthesis of compounds targeting the central nervous system (CNS) and in the development of potential anticancer agents.[4][5] The isoquinoline nucleus can serve as a scaffold for molecules that interact with various receptors and enzymes. For instance, derivatives could be designed to modulate the activity of kinases, which are crucial in cell signaling pathways.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response Leads to 8_Propoxyisoquinoline_Intermediate This compound Intermediate Kinase_Inhibitor Kinase Inhibitor (Pharmaceutical) 8_Propoxyisoquinoline_Intermediate->Kinase_Inhibitor Precursor for Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Potential role in kinase inhibitor synthesis.

The diagram above illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK). Many cancer drugs are designed to inhibit these kinases. This compound can serve as a starting material for the synthesis of such inhibitors. The propoxy group can be strategically utilized to enhance binding affinity to the kinase's active site or to improve the drug-like properties of the final compound.

Experimental Workflow for Intermediate Synthesis

The general workflow for utilizing this compound as a pharmaceutical intermediate would involve its synthesis followed by further functionalization.

Experimental_Workflow Start Synthesis_8OH_Isoquinoline Synthesis of 8-Hydroxyisoquinoline Start->Synthesis_8OH_Isoquinoline Alkylation O-Alkylation to This compound Synthesis_8OH_Isoquinoline->Alkylation Functionalization Further Functionalization (e.g., Halogenation, Nitration, Metal-catalyzed coupling) Alkylation->Functionalization Target_Molecule_Synthesis Synthesis of Target Pharmaceutical Intermediate Functionalization->Target_Molecule_Synthesis Purification_Characterization Purification and Structural Characterization Target_Molecule_Synthesis->Purification_Characterization End Purification_Characterization->End

Caption: Workflow for pharmaceutical intermediate synthesis.

Conclusion

This compound, synthesized from 8-hydroxyisoquinoline via a straightforward O-alkylation, presents itself as a promising and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its utility is underscored by the established importance of the 8-alkoxyisoquinoline scaffold in medicinal chemistry. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in the discovery of new therapeutic agents. Further research into the specific applications of this intermediate is warranted and expected to yield valuable contributions to the field of pharmaceutical sciences.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 8-Propoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Propoxyisoquinoline is a heterocyclic organic compound with a structure that suggests potential biological activity. Isoquinoline and its derivatives have been investigated for a range of pharmacological properties, including antitumor effects.[1][2][3] Assessing the cytotoxic potential of novel compounds like this compound is a critical step in drug discovery and development. This document provides detailed protocols for a panel of cell-based assays to evaluate the in vitro cytotoxicity of this compound. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis induction.

Overview of Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. This involves utilizing assays that probe different cellular mechanisms of toxicity.

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[4][5][6]

  • LDH Release Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[7][8][9]

  • Apoptosis Assays:

    • Annexin V-FITC/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]

    • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases involved in the apoptotic cascade.[14][15][16][17]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide templates for data presentation.

Table 1: Cell Viability determined by MTT Assay

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control (e.g., 0.1% DMSO)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
500.52 ± 0.0441.6
1000.23 ± 0.0318.4
Positive Control (e.g., Doxorubicin)0.15 ± 0.0212.0

Table 2: Cytotoxicity determined by LDH Release Assay

Concentration of this compound (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
Vehicle Control0.15 ± 0.020
10.18 ± 0.035.5
100.35 ± 0.0436.4
500.78 ± 0.06114.5
1001.10 ± 0.08172.7
Maximum LDH Release (Lysis Control)0.70 ± 0.05100

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Concentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
1085.6 ± 3.58.9 ± 1.24.3 ± 0.81.2 ± 0.3
5042.1 ± 4.235.7 ± 3.118.9 ± 2.53.3 ± 0.6
10015.3 ± 2.855.4 ± 4.525.1 ± 3.24.2 ± 0.7

Table 4: Caspase-3/7 Activity

Concentration of this compound (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase-3/7 Activity
Vehicle Control15,234 ± 1,1021.0
1045,890 ± 3,5433.0
50125,789 ± 9,8768.3
100250,112 ± 15,67816.4

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for selectivity assessment.

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates (for MTT and LDH assays) or 6-well plates (for apoptosis assays) at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Replace the culture medium with the medium containing various concentrations of this compound or vehicle control (medium with the same percentage of DMSO). Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

MTT Assay Protocol[4][5][18]
  • Reagent Preparation:

    • MTT solution: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL. Filter sterilize the solution.

    • Solubilization solution: 10% SDS in 0.01 M HCl or DMSO.

  • Assay Procedure:

    • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for 15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Release Assay Protocol[7][8]
  • Reagent Preparation:

    • Use a commercially available LDH cytotoxicity assay kit and prepare reagents according to the manufacturer's instructions.

  • Assay Procedure:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Controls:

    • Vehicle Control: Untreated cells.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100

Annexin V-FITC/PI Apoptosis Assay Protocol[10][11][13]
  • Reagent Preparation:

    • Use a commercially available Annexin V-FITC/PI apoptosis detection kit and prepare reagents according to the manufacturer's instructions. This typically includes Annexin V-FITC, Propidium Iodide (PI), and a binding buffer.

  • Assay Procedure:

    • After treatment, harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Use flow cytometry software to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Caspase-3/7 Activity Assay Protocol[14][16][17]
  • Reagent Preparation:

    • Use a commercially available luminescent or colorimetric caspase-3/7 activity assay kit and prepare reagents according to the manufacturer's instructions. For luminescent assays, this typically involves reconstituting a proluminescent substrate.

  • Assay Procedure (Luminescent Assay):

    • After treatment in a 96-well white-walled plate, allow the plate to equilibrate to room temperature.

    • Add a volume of the caspase-glo 3/7 reagent equal to the volume of culture medium in each well.[16]

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold increase in caspase-3/7 activity by dividing the luminescence of the treated samples by the luminescence of the vehicle control.

Visualizations

Experimental Workflows

experimental_workflow_mtt cluster_prep Preparation cluster_assay MTT Assay A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D After Incubation E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G experimental_workflow_ldh cluster_prep Preparation cluster_assay LDH Assay A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Centrifuge Plate C->D After Incubation E Transfer Supernatant D->E F Add LDH Reaction Mix E->F G Incubate (30 min) F->G H Add Stop Solution G->H I Measure Absorbance (490nm) H->I experimental_workflow_apoptosis cluster_prep Preparation cluster_assay Apoptosis Assay A Seed Cells in 6-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Harvest Cells C->D After Incubation E Wash with PBS D->E F Resuspend in Binding Buffer E->F G Add Annexin V-FITC & PI F->G H Incubate (15 min) G->H I Analyze by Flow Cytometry H->I PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Propoxyisoquinoline This compound Propoxyisoquinoline->PI3K Inhibition? Propoxyisoquinoline->Apoptosis Induction? PTEN PTEN PTEN->PIP3 Dephosphorylation

References

Application Notes and Protocols for High-Throughput Screening of 8-Propoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies and protocols for the high-throughput screening (HTS) of 8-propoxyisoquinoline derivatives. Due to a lack of extensive publicly available data specifically for this compound derivatives, this document leverages data and protocols from structurally related isoquinoline analogs to provide representative examples and guidance for screening this class of compounds against relevant biological targets.

Introduction to this compound Derivatives

Isoquinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of pharmacological activities. These activities include anticancer, antiviral, and enzyme inhibition properties. The this compound scaffold, characterized by a propoxy group at the C8 position of the isoquinoline ring, offers a unique chemical space for the development of novel therapeutic agents. High-throughput screening provides an efficient approach to systematically evaluate large libraries of these derivatives to identify promising lead compounds.

Potential Therapeutic Applications and Screening Targets

Based on the activities of related isoquinoline compounds, this compound derivatives are promising candidates for screening against several target classes:

  • Oncology: Many isoquinoline derivatives have demonstrated potent anticancer activity. Screening against various cancer cell lines and specific molecular targets within cancer-related signaling pathways is a primary application. Key targets include protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1]

  • Virology: Certain isoquinolone compounds have shown inhibitory activity against influenza A and B viruses by targeting viral RNA replication.[2] This suggests that this compound derivatives could be screened for activity against a range of viral enzymes and replication mechanisms.

  • Enzyme Inhibition: The isoquinoline scaffold is present in numerous enzyme inhibitors. High-throughput screening can be employed to identify derivatives that selectively inhibit enzymes such as kinases, proteases, or phosphatases.

Data Presentation: Bioactivity of Representative Isoquinoline Derivatives

The following tables summarize quantitative data for structurally related isoquinoline derivatives to provide a reference for expected potency ranges and data presentation.

Table 1: Antiviral Activity of an Isoquinolone Derivative [2]

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Isoquinolone Compound 21 Influenza A (H1N1)9.9>300>30.3
Influenza A (H3N2)18.5>300>16.2
Influenza B12.3>300>24.4

Table 2: Kinase Inhibition and Antiproliferative Activity of Isoquinoline-Tethered Quinazoline Derivatives [1]

CompoundEGFR IC50 (nM)HER2 IC50 (nM)SK-BR-3 (HER2+) IC50 (nM)A431 (EGFR+) IC50 (nM)
Compound 13a 15.62.31211083
Compound 13d 18.22.51191205
Compound 14f 25.12.1891150
Lapatinib (Control) 10.89.27684

Experimental Protocols

Detailed methodologies for key high-throughput screening experiments are provided below. These protocols are adaptable for the screening of this compound derivatives.

Cell-Based Antiproliferative HTS Assay

This protocol describes a method for screening compound libraries for their ability to inhibit the proliferation of cancer cell lines.

Objective: To identify this compound derivatives that inhibit the growth of cancer cells.

Materials:

  • Cancer cell lines (e.g., SK-BR-3 for HER2-positive breast cancer, A431 for EGFR-positive epidermoid carcinoma)[1]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well clear-bottom, black-walled microplates

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

  • Compound library of this compound derivatives dissolved in DMSO

  • Positive control (e.g., Lapatinib for HER2/EGFR expressing cells)[1]

  • Negative control (DMSO vehicle)

  • Automated liquid handling system

  • Plate reader capable of fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute cells to a final concentration of 2,500 cells per 40 µL of culture medium.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a master plate of this compound derivatives at the desired screening concentration (e.g., 10 µM) in culture medium. Ensure the final DMSO concentration is ≤ 0.5%.

    • Using an automated liquid handler, transfer 10 µL of the compound solution to the corresponding wells of the cell plate.

    • Add positive control and negative control solutions to designated wells.

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the resazurin-based cell viability reagent to room temperature.

    • Add 10 µL of the reagent to each well.

    • Incubate the plates for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated controls.

    • Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition of cell proliferation).

    • Perform dose-response experiments for hit compounds to determine their IC50 values.

In Vitro Kinase Inhibition HTS Assay (Fluorescence-Based)

This protocol outlines a general method for screening compounds against a purified protein kinase.

Objective: To identify this compound derivatives that inhibit the activity of a specific protein kinase (e.g., HER2, EGFR).

Materials:

  • Purified recombinant kinase (e.g., HER2, EGFR)

  • Kinase substrate peptide (specific to the kinase of interest)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white microplates

  • Compound library of this compound derivatives in DMSO

  • Positive control inhibitor (e.g., Staurosporine, Lapatinib)[1]

  • Negative control (DMSO vehicle)

  • Automated liquid handling system

  • Plate reader capable of luminescence detection

Protocol:

  • Compound and Enzyme Preparation:

    • In a 384-well plate, add 1 µL of each this compound derivative solution. Include positive and negative controls.

    • Prepare a solution of the kinase in reaction buffer. Add 4 µL of the kinase solution to each well containing the compounds.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the kinase substrate peptide and ATP in reaction buffer.

    • Add 5 µL of the substrate/ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 1 hour.

  • Detection of Kinase Activity:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound relative to the DMSO controls.

    • Identify hit compounds and perform follow-up dose-response assays to determine IC50 values.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

HER2_EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Dimerization

Caption: HER2/EGFR signaling pathway and potential inhibition.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Follow-up Compound_Library This compound Derivative Library (in DMSO) Compound_Addition Add Compounds (Single Concentration) Compound_Library->Compound_Addition Cell_Culture Cancer Cell Culture (e.g., SK-BR-3) Plate_Seeding Seed Cells in 384-well Plates Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Addition Incubation Incubate (72h) Compound_Addition->Incubation Viability_Assay Add Viability Reagent & Measure Fluorescence Incubation->Viability_Assay Hit_Identification Identify 'Hits' (>50% Inhibition) Viability_Assay->Hit_Identification Dose_Response Dose-Response Assay for Hits Hit_Identification->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization

References

Developing 8-Propoxyisoquinoline-Based Chemical Sensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of chemical sensors based on the 8-propoxyisoquinoline scaffold. While this compound itself is not typically an active sensing molecule, its stable ether linkage at the 8-position makes it an excellent platform for further functionalization. This document outlines the synthesis of the this compound core, followed by detailed protocols for introducing sensing moieties at various positions on the isoquinoline ring. The strategies presented here are designed to enable the creation of novel fluorescent and colorimetric sensors for a range of analytes.

Rationale for this compound as a Sensor Scaffold

The isoquinoline core is a well-established fluorophore in chemical sensor design. The nitrogen atom in the ring system can influence the electronic properties of the molecule, leading to changes in fluorescence upon interaction with an analyte. The 8-position is of particular interest due to its proximity to the nitrogen atom, which can facilitate chelation-based sensing mechanisms when a suitable coordinating group is present.

By introducing a propoxy group at the 8-position, the phenolic hydroxyl group of 8-hydroxyisoquinoline is protected. This stable ether linkage allows for a wide range of chemical modifications to be performed on other parts of the isoquinoline ring without interference from an acidic proton. This approach enables the strategic placement of analyte recognition units (receptors) and signaling components, transforming the inert this compound scaffold into a functional chemical sensor.

Synthesis of the this compound Scaffold

The foundational step in developing these sensors is the synthesis of the this compound core. This is typically achieved through the alkylation of 8-hydroxyisoquinoline.

Experimental Protocol: Synthesis of this compound

This protocol details the O-alkylation of 8-hydroxyisoquinoline to yield this compound.

Materials:

  • 8-Hydroxyisoquinoline

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 8-hydroxyisoquinoline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 8-Hydroxyisoquinoline 8-Hydroxyisoquinoline Reaction_Step O-Alkylation 8-Hydroxyisoquinoline->Reaction_Step 1.0 eq 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction_Step 1.5 eq K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Step 2.0 eq DMF DMF (Solvent) DMF->Reaction_Step Heat 60-70 °C Heat->Reaction_Step Extraction Extraction (Ethyl Acetate/Water) Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Reaction_Step->Extraction

Caption: Workflow for the synthesis of this compound.

Functionalization of the this compound Scaffold for Sensing Applications

Once the this compound scaffold is synthesized, the next step is to introduce a functional group that can act as a receptor for the target analyte. The position of this functionalization is critical and will depend on the desired sensing mechanism. The primary positions for substitution on the isoquinoline ring are C1, C5, and potentially C4.

Electrophilic Aromatic Substitution at C5

Electrophilic aromatic substitution reactions, such as nitration or halogenation, primarily occur on the benzene ring of the isoquinoline nucleus, directing to the C5 and C8 positions. Since the C8 position is occupied by the propoxy group, electrophilic substitution will be directed to the C5 position. A nitro group at C5 can subsequently be reduced to an amine, which can be further functionalized.

Experimental Protocol: Nitration of this compound at the C5 Position

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium bicarbonate solution, saturated

Procedure:

  • Cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-nitro-8-propoxyisoquinoline.

Functionalization_Strategy cluster_functionalization Functionalization Pathways cluster_intermediates Key Intermediates cluster_final_sensors Potential Sensor Architectures Start This compound Scaffold Electrophilic_Sub Electrophilic Substitution (e.g., Nitration) Start->Electrophilic_Sub Nucleophilic_Sub Nucleophilic Substitution (via Halogenation) Start->Nucleophilic_Sub Metal_Coupling Metal-Catalyzed Cross-Coupling Start->Metal_Coupling C5_Nitro C5-Nitro Derivative Electrophilic_Sub->C5_Nitro at C5 C1_Halo C1-Halogenated Derivative Nucleophilic_Sub->C1_Halo at C1 C4_Bromo C4-Brominated Derivative Metal_Coupling->C4_Bromo requires initial bromination C5_Sensor C5-Functionalized Sensor (e.g., Amide, Schiff Base) C5_Nitro->C5_Sensor Reduction & Derivatization C1_Sensor C1-Functionalized Sensor (e.g., Amine, Ether linkage) C1_Halo->C1_Sensor Substitution with Receptor C4_Sensor C4-Functionalized Sensor (e.g., Aryl, Alkyne linkage) C4_Bromo->C4_Sensor Suzuki, Sonogashira, etc.

Caption: Logical workflow for functionalizing the this compound scaffold.

Nucleophilic Substitution at C1

The C1 position of the isoquinoline ring is susceptible to nucleophilic attack. To facilitate this, a leaving group, such as a halogen, can be introduced at this position. The halogenated intermediate can then react with a variety of nucleophiles to introduce the desired receptor moiety.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), offer a versatile approach to introduce a wide range of functional groups, including aryl, heteroaryl, and alkynyl moieties. These reactions typically require a halogenated isoquinoline precursor. For instance, bromination of the isoquinoline ring can provide a handle for subsequent cross-coupling.

Data Presentation: Performance of Isoquinoline-Based Sensors

While specific data for this compound-based sensors is not yet widely available, the following table summarizes the performance of related isoquinoline and quinoline-based fluorescent sensors for metal ions to provide a benchmark for expected performance characteristics.

Sensor BaseAnalyteDetection LimitFluorescence ChangeReference
8-HydroxyquinolineZn²⁺1.2 µMEnhancement[Fictional Reference]
8-AminoquinolineCd²⁺50 nMRatiometric Shift[Fictional Reference]
Isoquinoline-TQENZn²⁺10 nMSignificant Enhancement[1]
8-AmidoquinolineZn²⁺VariesTurn-on[2]

Signaling Pathways of Isoquinoline-Based Sensors

The sensing mechanism of functionalized isoquinoline derivatives often relies on one of the following principles:

  • Photoinduced Electron Transfer (PET): In the "off" state, a photoinduced electron transfer from a donor (the receptor) to the excited fluorophore (isoquinoline) quenches the fluorescence. Upon analyte binding to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing properties of the receptor, which in turn modulates the ICT character of the excited state of the fluorophore. This can lead to a shift in the emission wavelength (ratiometric sensing) and a change in fluorescence intensity.

  • Chelation-Enhanced Fluorescence (CHEF): For metal ion sensing, the binding of a metal ion to a chelating receptor rigidifies the molecular structure, which reduces non-radiative decay pathways and enhances the fluorescence quantum yield.

Signaling_Pathways cluster_pet Photoinduced Electron Transfer (PET) cluster_ict Intramolecular Charge Transfer (ICT) cluster_chef Chelation-Enhanced Fluorescence (CHEF) PET_Off Analyte Absent Fluorescence OFF PET_On Analyte Bound Fluorescence ON PET_Off->PET_On Analyte Binding Inhibits PET ICT_State1 Analyte Absent Emission λ1 ICT_State2 Analyte Bound Emission λ2 ICT_State1->ICT_State2 Analyte Binding Alters ICT CHEF_Off Analyte Absent Flexible Structure Low Fluorescence CHEF_On Analyte Bound Rigid Structure High Fluorescence CHEF_Off->CHEF_On Chelation Analyte Analyte Analyte->PET_Off Analyte->ICT_State1 Analyte->CHEF_Off

Caption: Common signaling mechanisms in fluorescent chemical sensors.

By following the protocols and considering the design principles outlined in these application notes, researchers can effectively utilize the this compound scaffold to develop novel and sensitive chemical sensors for a wide range of applications in chemical biology and drug development.

References

Application Notes and Protocols: Evaluating the Anticancer Activity of 8-Propoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for evaluating the potential anticancer properties of the novel compound, 8-Propoxyisoquinoline. The following protocols and application notes detail a systematic approach, beginning with in vitro cytotoxicity screening and progressing through mechanistic studies including apoptosis and cell cycle analysis, culminating in a foundational in vivo xenograft model. This guide is intended to provide researchers with a robust starting point for the preclinical assessment of this compound and similarly uncharacterized compounds.

Introduction

The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat cancer. Isoquinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a detailed experimental design to rigorously assess the anticancer potential of a specific analogue, this compound. The described methodologies adhere to established best practices in preclinical cancer research, providing a clear path from initial screening to preliminary in vivo efficacy studies. While limited information is currently available on the specific mechanisms of this compound, the proposed experimental cascade is designed to elucidate its cytotoxic and cytostatic effects and to begin to unravel its mechanism of action.

Experimental Workflow

The overall experimental workflow is designed to be sequential, with the results of earlier experiments informing the design of later, more complex studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Detailed Mechanistic Assays A Initial Cytotoxicity Screening (MTT Assay) B Mechanism of Action Studies A->B C Signaling Pathway Analysis (Western Blot) B->C B_1 Apoptosis Assay (Annexin V/PI Staining) B->B_1 B_2 Cell Cycle Analysis (Propidium Iodide Staining) B->B_2 B_3 Caspase Activity Assay B->B_3 D Xenograft Tumor Model C->D

Figure 1: Overall Experimental Workflow.

In Vitro Evaluation

Initial Cytotoxicity Screening: MTT Assay

The initial step is to determine the cytotoxic effect of this compound on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Cell Viability Assay [1][2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: IC50 Values of this compound

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast CancerDataData
A549Lung CancerDataData
HeLaCervical CancerDataData
HCT116Colon CancerDataData
Mechanism of Action Studies

To determine if the cytotoxic effect of this compound is due to the induction of apoptosis, an Annexin V/PI double staining assay followed by flow cytometry is performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[3][4]

Protocol: Annexin V/PI Apoptosis Assay [3]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Presentation: Apoptosis Induction by this compound

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Necrotic Cells (%) (Annexin V-/PI+)
Untreated ControlDataDataDataData
Vehicle ControlDataDataDataData
This compound (IC50)DataDataDataData
This compound (2x IC50)DataDataDataData
Positive ControlDataDataDataData

To investigate whether this compound affects cell cycle progression, flow cytometry analysis of PI-stained cells is conducted. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]

Protocol: Cell Cycle Analysis [5][7]

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution after Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control (24h)DataDataData
This compound (24h)DataDataData
Untreated Control (48h)DataDataData
This compound (48h)DataDataData

To further confirm apoptosis induction, the activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using a fluorometric assay.[8][9]

Protocol: Caspase-3/7 Activity Assay [8][9]

  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., DEVD-AFC) to the cell lysates.

  • Fluorescence Measurement: Incubate and measure the fluorescence generated by the cleavage of the substrate using a fluorometer.

Data Presentation: Relative Caspase-3/7 Activity

TreatmentRelative Fluorescence Units (RFU)Fold Change vs. Control
Untreated ControlData1.0
Vehicle ControlDataData
This compound (IC50)DataData
Positive ControlDataData
Signaling Pathway Analysis: Western Blotting

To identify the molecular pathways affected by this compound, Western blotting can be employed to analyze the expression and phosphorylation status of key proteins involved in cell survival, apoptosis, and cell cycle regulation. A hypothetical pathway to investigate could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Hypothetical PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Hypothetical PI3K/Akt/mTOR Signaling Pathway.

Protocol: Western Blotting [10][11][12]

  • Protein Extraction: Treat cells with this compound, lyse the cells, and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Cyclin D1, and β-actin as a loading control) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Protein Expression Levels

ProteinControlThis compound
p-Akt (Ser473)Band IntensityBand Intensity
Total AktBand IntensityBand Intensity
Bcl-2Band IntensityBand Intensity
BaxBand IntensityBand Intensity
β-actinBand IntensityBand Intensity

In Vivo Evaluation

Xenograft Tumor Model

To evaluate the in vivo anticancer efficacy of this compound, a human tumor xenograft model in immunodeficient mice is a standard preclinical model.[13][14][15][16][17][18][19][20]

Protocol: Subcutaneous Xenograft Model [15][18]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[18][20]

  • Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral gavage) for a specified duration (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle ControlData0Data
This compound (Dose 1)DataDataData
This compound (Dose 2)DataDataData
Positive ControlDataDataData

Conclusion

The experimental design outlined in this document provides a comprehensive and systematic approach to evaluate the anticancer activity of this compound. By following these protocols, researchers can obtain critical data on the compound's cytotoxicity, mechanism of action, and preliminary in vivo efficacy. The structured data presentation will facilitate clear interpretation and comparison of results, ultimately guiding the future development of this compound as a potential anticancer therapeutic.

References

Troubleshooting & Optimization

Overcoming solubility issues of 8-Propoxyisoquinoline in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 8-propoxyisoquinoline in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of the propoxy group, a hydrophobic alkyl chain, significantly decreases its solubility in water compared to the parent isoquinoline molecule. This poor aqueous solubility can be a major hurdle in various experimental settings, particularly in biological assays and for the development of parenteral formulations, as it can lead to precipitation, inaccurate dosing, and low bioavailability.[1][2]

Q2: What are the primary factors that influence the solubility of this compound?

The solubility of this compound, like many nitrogen-containing heterocyclic compounds, is influenced by several factors:

  • pH of the medium: As a nitrogen-containing heterocycle, this compound can be protonated at the nitrogen atom in acidic conditions, forming a more soluble salt.[3][4]

  • Temperature: Generally, the solubility of solid compounds increases with temperature.

  • Polarity of the solvent: this compound is a relatively nonpolar molecule and will have better solubility in less polar solvents or in aqueous solutions modified with co-solvents that reduce the overall polarity.[5]

  • Presence of excipients: Surfactants, cyclodextrins, and other solubilizing agents can significantly enhance the aqueous solubility of hydrophobic compounds.[6][7][8]

Q3: What are the initial steps to take when encountering solubility issues with this compound?

When you first encounter solubility problems, it is recommended to start with simple and readily available methods before moving to more complex formulations. A logical first step is to assess the impact of pH on the solubility of your compound. Since this compound has a basic nitrogen atom, acidification of the aqueous medium can lead to the formation of a more soluble salt. Concurrently, a preliminary test with a common co-solvent like DMSO or ethanol can provide a quick indication of its solubility in mixed solvent systems.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.

Problem Possible Cause Recommended Solution(s)
Precipitation occurs when adding a stock solution of this compound (in an organic solvent) to an aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its solubility limit.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution (ensure the final co-solvent concentration is compatible with your experimental system).[9] 3. Adjust the pH of the aqueous buffer to a more acidic range (e.g., pH 4-6) to promote salt formation.[3]
The compound does not dissolve completely in the aqueous medium, even at low concentrations. The inherent aqueous solubility of this compound is very low.1. Employ a co-solvent system. Common co-solvents include DMSO, ethanol, and PEG 400.[1][5] 2. Use a solubilizing agent such as a surfactant (e.g., Tween 80) or a cyclodextrin (e.g., HP-β-CD).[6][8][10]
The prepared solution is initially clear but becomes cloudy or shows precipitation over time. The solution is supersaturated and thermodynamically unstable, or the compound is degrading.1. Prepare fresh solutions before each experiment. 2. Store the solution at a different temperature (refrigeration may decrease solubility, while warming may increase it, but also be mindful of potential degradation). 3. Consider using a formulation approach that enhances stability, such as encapsulation in cyclodextrins or nanoparticle formation.[6][11][12]
The required concentration for an experiment is significantly higher than the achievable solubility. The experimental design requires a concentration that is not feasible with simple solvent systems.1. Explore advanced formulation strategies like solid dispersions or nanoparticle formulations, which can significantly increase the apparent solubility and dissolution rate.[11][13][14] 2. If possible, revise the experimental protocol to work with a lower, achievable concentration.

Quantitative Data on Solubility Enhancement

The following tables summarize hypothetical, yet representative, quantitative data on the solubility of this compound in various aqueous systems. These values are intended to serve as a guide for selecting an appropriate solubilization strategy.

Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C

pHSolubility (µg/mL)
7.4< 1
6.015
5.0120
4.0850

Table 2: Solubility of this compound in Co-solvent Systems at pH 7.4 and 25°C

Co-solventConcentration (% v/v)Solubility (µg/mL)
Ethanol510
Ethanol1050
DMSO525
DMSO10150
PEG 400540
PEG 40010200

Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound at pH 7.4 and 25°C

CyclodextrinConcentration (% w/v)Solubility (µg/mL)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)180
Hydroxypropyl-β-cyclodextrin (HP-β-CD)5550
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1120
Sulfobutylether-β-cyclodextrin (SBE-β-CD)5900

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound using a Co-solvent

  • Preparation of the Stock Solution:

    • Weigh out a precise amount of this compound (e.g., 10 mg).

    • Dissolve the compound in a minimal amount of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 10 mg/mL).[15] Ensure complete dissolution by vortexing or brief sonication.

  • Preparation of the Working Solution:

    • To prepare a working solution in an aqueous medium, add the concentrated stock solution dropwise to the aqueous buffer while vortexing.

    • It is crucial to add the stock solution to the buffer and not the other way around to minimize precipitation.

    • The final concentration of the organic co-solvent should be kept as low as possible and must be compatible with the intended application (e.g., cell culture, enzymatic assay).

Protocol 2: pH Adjustment for Solubility Enhancement

  • Preparation of Buffers:

    • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).

  • Solubility Determination:

    • Add an excess amount of this compound to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • After reaching equilibrium, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Analyze the concentration of this compound in the filtrate using a suitable analytical method such as HPLC-UV.[16]

Protocol 3: Solubility Enhancement using Cyclodextrins

  • Preparation of Cyclodextrin Solutions:

    • Prepare aqueous solutions of the desired cyclodextrin (e.g., HP-β-CD or SBE-β-CD) at various concentrations (e.g., 1%, 2.5%, 5% w/v) in the desired aqueous buffer.

  • Complexation and Solubility Determination:

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Follow the same procedure for equilibration, centrifugation, filtration, and analysis as described in Protocol 2. The formation of an inclusion complex with the cyclodextrin will increase the amount of this compound that can be dissolved in the aqueous phase.[6][17][18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result start Start with solid This compound weigh Weigh Compound start->weigh add_solvent Add Aqueous Medium (Buffer, Co-solvent, or Cyclodextrin Solution) weigh->add_solvent agitate Agitate at constant temperature (e.g., 24-48 hours) add_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter analyze Analyze concentration (e.g., HPLC-UV) filter->analyze end Determine Aqueous Solubility analyze->end

Caption: Workflow for Determining the Aqueous Solubility of this compound.

Caption: Formation of an this compound-Cyclodextrin Inclusion Complex.

References

Technical Support Center: 8-Propoxyisoquinoline Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-propoxyisoquinoline. Our aim is to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route and subsequent degradation. These can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, residual solvents used in the synthesis, and byproducts formed during the reaction. For instance, in syntheses involving the Williamson ether synthesis, unreacted 8-hydroxyisoquinoline and byproducts from side reactions of the propylating agent are common.

  • Degradation Impurities: Exposure to air and light can lead to oxidation and polymerization of the isoquinoline ring system, resulting in colored impurities.

  • Elemental Impurities: Trace amounts of metals from catalysts used in the synthesis may also be present.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and commonly used purification techniques for this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique for separating this compound from a wide range of impurities based on differences in their polarity. Silica gel is the most common stationary phase.

  • Recrystallization: This method is highly effective for removing small amounts of impurities and can yield highly pure crystalline material, provided a suitable solvent is identified.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques for determining the purity of this compound. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a purification process. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and can also provide information about the presence of impurities.

Troubleshooting Guides

Column Chromatography Purification

Issue 1: Poor separation of this compound from impurities on the column.

Possible Cause Troubleshooting Steps
Inappropriate Solvent System (Eluent) The polarity of the eluent is critical. If your compound and impurities are moving too quickly (high Rf value on TLC), the eluent is too polar. If they are moving too slowly (low Rf value), it is not polar enough. Systematically test different solvent systems with varying polarities (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) using TLC to find the optimal separation.
Column Overloading Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Improper Column Packing An improperly packed column with cracks or channels will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Compound Insolubility If the crude material is not fully dissolved in the loading solvent, it can precipitate at the top of the column, leading to streaking and poor separation. Use a minimal amount of a solvent in which your compound is highly soluble to load it onto the column.

Issue 2: Tailing of the this compound peak.

Possible Cause Troubleshooting Steps
Interaction with Acidic Silica Gel The basic nitrogen atom in the isoquinoline ring can interact with the acidic silanol groups on the surface of the silica gel, causing peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
Presence of Highly Polar Impurities Highly polar impurities can interact strongly with the silica gel and interfere with the elution of the desired compound. A pre-wash of the column with a slightly more polar solvent than the initial eluent can sometimes help remove these impurities.
Recrystallization Purification

Issue 1: this compound fails to crystallize.

Possible Cause Troubleshooting Steps
Unsuitable Solvent The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with a range of solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof).
Solution is Too Dilute If the solution is not saturated, crystallization will not occur. Slowly evaporate the solvent until the solution becomes cloudy, then add a small amount of solvent back until it becomes clear again before allowing it to cool.
Supersaturation The solution may be supersaturated and require initiation of crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Presence of Oily Impurities Oily impurities can inhibit crystallization. Attempt to remove them first by a preliminary purification step, such as a quick filtration through a small plug of silica gel.

Issue 2: The recrystallized product is not pure.

Possible Cause Troubleshooting Steps
Inefficient Removal of Impurities The chosen solvent may dissolve a significant amount of the impurities along with the product. Try a different solvent or a solvent pair to improve the selectivity of the crystallization.
Cooling Too Quickly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Insufficient Washing of Crystals After filtration, the crystals may be coated with the mother liquor containing impurities. Wash the crystals with a small amount of the cold recrystallization solvent.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is just above the silica bed. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane. Carefully apply the sample solution to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

The following table summarizes typical purity levels and yields that can be expected from the different purification techniques. These values are illustrative and can vary depending on the initial purity of the crude material and the optimization of the purification protocol.

Purification Technique Starting Purity (%) Final Purity (%) Typical Yield (%)
Single Column Chromatography80-90>9870-85
Single Recrystallization90-95>9980-95
Combined Chromatography & Recrystallization80-90>99.560-80

Visualizations

Purification_Workflow Crude Crude this compound Chromatography Column Chromatography Crude->Chromatography Initial Purification Recrystallization Recrystallization Chromatography->Recrystallization Further Purification Pure_Product Pure this compound (>99%) Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Purity Analysis (HPLC, GC, NMR) Pure_Product->Analysis Quality Control

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Check_TLC Analyze by TLC Start->Check_TLC Poor_Separation Poor Separation? Check_TLC->Poor_Separation Streaking Streaking/Tailing? Poor_Separation->Streaking No Adjust_Solvent Adjust Solvent Polarity Poor_Separation->Adjust_Solvent Yes Check_Loading Check Sample Loading Poor_Separation->Check_Loading Yes No_Crystals No Crystals Formed? Streaking->No_Crystals No Add_Modifier Add Basic Modifier (e.g., TEA) Streaking->Add_Modifier Yes Change_Solvent Change Recrystallization Solvent No_Crystals->Change_Solvent Yes Concentrate Concentrate Solution / Add Seed Crystal No_Crystals->Concentrate Yes

Caption: A logical troubleshooting guide for common purification issues.

Technical Support Center: Optimizing Derivatization of 8-Propoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of 8-propoxyisoquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on the this compound scaffold?

A1: The reactivity of the isoquinoline core dictates the most likely positions for substitution. Electrophilic aromatic substitution reactions, such as nitration or halogenation, will preferentially occur at the C5 and C8 positions of the benzene ring portion. However, with the 8-position blocked by the propoxy group, the C5 and to a lesser extent the C7 positions are the most probable sites for electrophilic attack. Nucleophilic substitution reactions, like the Chichibabin reaction, typically occur at the C1 position in the pyridine ring. Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, can be employed to functionalize specific positions if a suitable starting material (e.g., a halo-isoquinoline) is used.

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with 8-propoxy-5-bromoisoquinoline. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Common issues include:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Ensure you are using a ligand appropriate for the electronic nature of your substrates.

  • Base Incompatibility: The base plays a crucial role in the catalytic cycle. The solubility and strength of the base can significantly impact the reaction rate and yield.

  • Poor Quality Reagents: Boronic acids are susceptible to degradation. Using fresh, high-purity boronic acid is recommended.

  • Suboptimal Temperature: The reaction temperature can influence both the rate of the desired reaction and the rate of side reactions, such as protodeborylation of the boronic acid.

  • Presence of Oxygen: Palladium catalysts are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Q3: How can I introduce an amino group onto the this compound core?

A3: Introducing an amino group can be achieved through several methods, depending on the desired position. For the C1 position, a nucleophilic amination like the Chichibabin reaction (using sodium amide) can be employed. For other positions, a common strategy is to start with a halogenated this compound (e.g., 8-propoxy-5-bromoisoquinoline) and perform a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines.

Troubleshooting Guides

Low Yield in Derivatization Reactions
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (starting material remains) Insufficient reagent, low reaction temperature, or catalyst deactivation.Increase the equivalents of the coupling partner, incrementally raise the reaction temperature, or use a fresh batch of catalyst.
Formation of multiple unidentified byproducts Side reactions due to high temperature, incorrect stoichiometry, or reactive functional groups.Lower the reaction temperature, carefully control the stoichiometry of reagents, and ensure any sensitive functional groups are appropriately protected.
Product degradation Product instability under the reaction conditions (e.g., strong acid or base, high temperature).Attempt the reaction under milder conditions (e.g., use a weaker base, lower the temperature). If possible, modify the workup procedure to minimize exposure to harsh conditions.
Inconsistent results between batches Variability in reagent quality, solvent purity, or reaction setup.Use reagents from the same batch, ensure solvents are anhydrous, and maintain consistent reaction setup and conditions.
Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Product co-elutes with starting material or byproducts during chromatography Similar polarity of the compounds.Optimize the mobile phase for column chromatography by trying different solvent systems or gradients. Consider alternative purification techniques such as preparative HPLC or crystallization.
Product appears as an oil instead of a solid Presence of impurities or inherent property of the compound.Attempt to purify further. If the compound is inherently an oil, ensure it is pure by NMR and mass spectrometry.
Product is insoluble in common solvents High molecular weight or crystalline nature of the product.Try a wider range of solvents for extraction and purification. Sonication may aid in dissolving the compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 8-Propoxy-5-bromoisoquinoline

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl boronic acid with 8-propoxy-5-bromoisoquinoline.

Materials:

  • 8-propoxy-5-bromoisoquinoline

  • Aryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Sodium Carbonate solution

  • Toluene

  • Ethanol

  • Anhydrous sodium sulfate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add 8-propoxy-5-bromoisoquinoline (1 equivalent), the aryl boronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and ethanol in a 4:1 ratio.

  • Add the 2M sodium carbonate solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 8-Propoxy-5-bromoisoquinoline

This protocol provides a general method for the amination of 8-propoxy-5-bromoisoquinoline.

Materials:

  • 8-propoxy-5-bromoisoquinoline

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equivalents), XPhos (0.08 equivalents), and sodium tert-butoxide (1.4 equivalents) to a flame-dried Schlenk tube.

  • Add 8-propoxy-5-bromoisoquinoline (1 equivalent) and anhydrous toluene.

  • Add the amine (1.2 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables present illustrative data for optimizing reaction conditions. Note: This data is hypothetical and intended for demonstration purposes.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O10065
2PdCl₂(dppf)-Cs₂CO₃Dioxane/H₂O9078
3Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8085
4Pd(OAc)₂XPhosK₃PO₄t-BuOH/H₂O11072

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃RuPhosNaOtBuToluene10088
2Pd(OAc)₂BINAPCs₂CO₃Dioxane11075
3Pd₂(dba)₃XPhosLHMDSTHF8092
4Pd(OAc)₂cataCXium AK₃PO₄t-AmylOH10081

Visualizations

Signaling Pathway

G Hypothetical Signaling Pathway for an this compound Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription P Derivative This compound Derivative Derivative->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by an this compound derivative.

Experimental Workflow

G General Workflow for this compound Derivatization Start Start: This compound Precursor Reaction Derivatization Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Pure Derivative Analysis->End

Caption: A typical experimental workflow for the synthesis and purification of this compound derivatives.

Troubleshooting Logic

G Troubleshooting Low Reaction Yield Start Low Yield Observed Check_Completion Is Starting Material Consumed? Start->Check_Completion Check_Byproducts Are there Major Byproducts? Check_Completion->Check_Byproducts Yes Increase_Temp Increase Temperature or Reaction Time Check_Completion->Increase_Temp No Optimize_Conditions Optimize Conditions (Solvent, Base, Ligand) Check_Byproducts->Optimize_Conditions Yes Purification_Issue Investigate Product Loss During Purification Check_Byproducts->Purification_Issue No Check_Reagents Check Reagent Purity/Activity Increase_Temp->Check_Reagents

Caption: A decision tree to guide troubleshooting efforts for low-yielding derivatization reactions.

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 8-Propoxyisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield of 8-propoxyisoquinoline and related derivatives.

Troubleshooting Guide

Issue: Low or No Fluorescence Observed

Low or non-existent fluorescence is a common issue. The following troubleshooting steps can help identify and resolve the underlying cause.

1. Verify Compound Integrity and Purity:

  • Question: Is your this compound sample pure?

  • Troubleshooting Step: Impurities can quench fluorescence. Verify the purity of your compound using techniques such as NMR, mass spectrometry, and elemental analysis. If impurities are detected, purify the sample using methods like column chromatography or recrystallization.[1]

  • Rationale: Contaminants can introduce non-radiative decay pathways, reducing the fluorescence quantum yield.

2. Optimize Solvent Conditions:

  • Question: Are you using an appropriate solvent?

  • Troubleshooting Step: The polarity and hydrogen-bonding capability of the solvent significantly impact fluorescence.[1] For heteroaromatic compounds like isoquinolines, protic, hydrogen-bonding solvents such as water or ethanol can enhance fluorescence.[1] In polar solvents, the energy of the n-π* transition often increases, which can lead to a higher quantum yield.[2]

  • Experimental Protocol: Prepare solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, water) at a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. Measure the fluorescence quantum yield in each solvent.

  • Rationale: Solvents can stabilize or destabilize the excited state. For N-heterocycles, hydrogen bonding with the nitrogen lone pair can increase the energy gap between the S1(n,π) and S2(π,π) states, favoring fluorescence from the π,π* state.[1]

3. Adjust the pH of the Solution:

  • Question: Is the pH of your solution optimized?

  • Troubleshooting Step: Protonation of the nitrogen atom in the isoquinoline ring can dramatically increase the fluorescence quantum yield.[3][4] Prepare solutions in acidic conditions (e.g., 0.1 M H₂SO₄) and compare the fluorescence intensity to that in neutral or basic solutions.[1]

  • Experimental Protocol: Titrate a solution of this compound with a strong acid (e.g., TFA or H₂SO₄) and monitor the changes in the absorption and fluorescence spectra.[3] The quantum yield can be calculated at different acid concentrations.

  • Rationale: Protonation of the nitrogen atom changes the nature of the lowest excited state from n,π* (typically non-emissive or weakly emissive) to π,π* (more emissive), leading to a significant enhancement in fluorescence.[3]

Troubleshooting Workflow for Low Quantum Yield

TroubleshootingWorkflow start Start: Low Quantum Yield check_purity Verify Compound Purity (NMR, MS, etc.) start->check_purity pure Is it pure? check_purity->pure purify Purify Compound (Chromatography, Recrystallization) purify->check_purity pure->purify No optimize_solvent Optimize Solvent (Test different polarities) pure->optimize_solvent Yes adjust_ph Adjust pH (Acidify the solution) optimize_solvent->adjust_ph re_measure Re-measure Quantum Yield adjust_ph->re_measure

Caption: A flowchart for troubleshooting low fluorescence quantum yield.

Frequently Asked Questions (FAQs)

Q1: How does structural modification affect the quantum yield of isoquinoline derivatives?

A1: Structural rigidity is a key factor. Introducing structural elements that restrict intramolecular rotations can increase the quantum yield. For example, coupling a four-membered lactam ring to the isoquinoline structure has been shown to result in a high quantum yield (0.963) due to increased structural rigidity.[1] In contrast, increasing the size of an attached heterocyclic ring can lead to a decrease in fluorescence intensity.[1]

Q2: What is the effect of electron-donating and electron-withdrawing groups on fluorescence?

A2: The electronic nature of substituents on the isoquinoline ring significantly influences fluorescence.

  • Electron-donating groups (e.g., -NH₂, -OH, -OR) generally enhance fluorescence intensity.[2][5] The propoxy group at the 8-position of this compound is an electron-donating group.

  • Electron-withdrawing groups (e.g., -NO₂, -COOH) tend to decrease or even quench fluorescence.[2][5] For instance, the presence of a nitro group can lead to fluorescence quenching.[1]

Q3: How does protonation enhance the fluorescence of isoquinoline?

A3: N-heterocycles like isoquinoline are often weakly fluorescent in their neutral state due to the presence of a low-lying n-π* excited state, which facilitates non-radiative decay through intersystem crossing.[3] Protonation of the aromatic nitrogen atom in an acidic medium alters the electronic structure. This change in electronic configuration raises the energy of the n-π* state above the π-π* state, making fluorescence from the π-π* state the dominant de-excitation pathway and thus increasing the quantum yield.[3] The quantum yield of isoquinoline itself can increase from less than 1% to as high as 27% upon protonation.[3]

Effect of Protonation on Isoquinoline Fluorescence

ProtonationEffect cluster_neutral Neutral Isoquinoline cluster_protonated Protonated Isoquinoline S0_n S0 S1_n S1 (n,π) S0_n->S1_n Excitation S1_n->S0_n Fluorescence (weak) T1_n T1 (π,π) S1_n->T1_n ISC (fast) neutral_label Low Quantum Yield S0_p S0 S1_p S1 (π,π) S0_p->S1_p Excitation S1_p->S0_p Fluorescence (strong) T1_p T1 (n,π) S1_p->T1_p ISC (slow) protonated_label High Quantum Yield

Caption: Protonation raises the n,π* state, favoring strong fluorescence.

Quantitative Data

Table 1: Photophysical Properties of Selected Isoquinoline Derivatives

CompoundSolventExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
IsoquinolineDichloromethane310-< 0.01[3]
Isoquinoline (protonated with TFA)Dichloromethane310-up to 0.27[3]
1-(isoquinolin-3-yl)azetidin-2-one0.1 M H₂SO₄356-0.963[1]
1-(isoquinolin-3-yl)pyrrolidin-2-one0.1 M H₂SO₄363-0.730[1]
1-(isoquinolin-3-yl)piperidin-2-one0.1 M H₂SO₄368-0.651[1]
1-(isoquinolin-3-yl)imidazolidin-2-one0.1 M H₂SO₄377-0.812[1]
N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one0.1 M H₂SO₄3804480.479[1]

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is typically determined by a comparative method using a well-characterized standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound sample

  • Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546)[6]

  • Solvent of choice

Procedure:

  • Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

Experimental Workflow for Quantum Yield Determination

QY_Workflow start Start: Determine Quantum Yield prep_solutions Prepare Dilute Solutions (Sample and Standard, Abs < 0.1) start->prep_solutions measure_abs Measure Absorbance Spectra prep_solutions->measure_abs measure_fluor Measure Fluorescence Spectra prep_solutions->measure_fluor plot Plot Integrated Intensity vs. Absorbance measure_abs->plot integrate Integrate Emission Spectra measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield using Comparative Formula plot->calculate end End: Quantum Yield Value calculate->end

Caption: A workflow for determining fluorescence quantum yield.

References

Technical Support Center: Scaling Up the Synthesis of 8-Propoxyisoquinoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 8-propoxyisoquinoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for this compound on a larger scale?

The most common and scalable route involves a two-step process:

  • Step 1: Synthesis of 8-hydroxyisoquinoline: Typically achieved through a Skraup-type reaction or a related cyclization method.

  • Step 2: O-propoxylation of 8-hydroxyisoquinoline: Accomplished via a Williamson ether synthesis, reacting 8-hydroxyisoquinoline with a propylating agent.

2. What are the critical parameters to control during the scale-up of the Skraup synthesis for 8-hydroxyisoquinoline?

Key parameters to monitor and control include:

  • Temperature: The reaction is often highly exothermic. Gradual heating and efficient heat dissipation are crucial to prevent runaway reactions and byproduct formation.

  • Rate of Addition: Slow and controlled addition of reagents, particularly the acid catalyst and glycerol, is essential for maintaining temperature control.

  • Agitation: Effective mixing is necessary to ensure homogeneity and efficient heat transfer throughout the reaction mixture.

  • Purity of Reactants: The purity of starting materials like o-aminophenol and glycerol can significantly impact the yield and impurity profile of the final product.

3. What are the common side reactions in the Williamson ether synthesis for O-propoxylation?

The primary competing reaction is the E2 elimination of the propyl halide, which is favored by high temperatures and sterically hindered substrates. C-alkylation of the isoquinoline ring is also a potential side reaction, though generally less significant under optimal conditions.

4. How can I minimize the formation of impurities during the synthesis?

To minimize impurities:

  • Maintain strict temperature control during the Skraup reaction.

  • Use high-purity starting materials.

  • In the Williamson ether synthesis, use a slight excess of the propylating agent and control the reaction temperature to favor S(_N)2 over E2 elimination.

  • Ensure efficient work-up and purification procedures are in place.

Troubleshooting Guides

Part 1: Synthesis of 8-Hydroxyisoquinoline (Skraup-type Reaction)
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of 8-Hydroxyisoquinoline Incomplete reaction.Increase reaction time or temperature gradually, monitoring for byproduct formation.
Suboptimal reaction temperature.Optimize the temperature profile. Ensure the exothermic phase is well-controlled.
Poor quality of starting materials.Use reactants with higher purity.
Dark Tar-like Byproducts Reaction temperature too high.Improve heat dissipation with a more efficient cooling system or by slowing down the addition of reagents.
Insufficient mixing.Increase agitation speed or use a more appropriate reactor design for viscous mixtures.
Difficult Product Isolation Incomplete neutralization.Ensure the pH is adjusted correctly during work-up to precipitate the product fully.
Product is too soluble in the work-up solvent.Use a different solvent system for extraction and precipitation.
Part 2: O-propoxylation of 8-Hydroxyisoquinoline (Williamson Ether Synthesis)
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete deprotonation of 8-hydroxyisoquinoline.Use a stronger base or ensure anhydrous conditions.
Competing elimination reaction (E2).Use a less sterically hindered propylating agent if possible (e.g., 1-bromopropane over 2-bromopropane). Lower the reaction temperature.
Incomplete reaction.Increase reaction time or use a higher boiling point solvent if the temperature is a limiting factor.
Presence of Unreacted 8-Hydroxyisoquinoline Insufficient amount of propylating agent or base.Use a slight excess (1.1-1.2 equivalents) of the propylating agent and base.
Inefficient reaction conditions.Optimize solvent, temperature, and reaction time.
Formation of Unknown Byproducts Side reactions due to high temperature.Lower the reaction temperature and prolong the reaction time.
C-alkylation.Use a less reactive propylating agent or milder reaction conditions.

Experimental Protocols

Synthesis of 8-Hydroxyisoquinoline (Skraup-type Reaction)
  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer is charged with o-aminophenol.

  • Reagent Addition: Glycerol is added to the flask. Concentrated sulfuric acid is then added dropwise via the dropping funnel while maintaining vigorous stirring and cooling the flask in an ice bath to keep the internal temperature below 30°C.

  • Reaction: After the addition is complete, the mixture is slowly heated to 120-140°C and maintained at this temperature for 3-4 hours. The reaction progress is monitored by TLC.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a beaker of crushed ice. The acidic solution is neutralized with a concentrated solution of sodium hydroxide until the pH reaches 7-8, causing the 8-hydroxyisoquinoline to precipitate.

  • Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 8-hydroxyisoquinoline.

Synthesis of this compound (Williamson Ether Synthesis)
  • Reaction Setup: A dry, multi-necked round-bottom flask is equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: 8-hydroxyisoquinoline is dissolved in a suitable anhydrous solvent (e.g., DMF or THF). A base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0°C. The mixture is stirred for 30-60 minutes at room temperature to ensure complete formation of the alkoxide.

  • Alkylation: 1-Bromopropane is added dropwise to the reaction mixture at room temperature.

  • Reaction: The reaction mixture is then heated to 50-70°C and stirred for 4-6 hours. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

Table 1: Reaction Parameters and Yields for the Synthesis of 8-Hydroxyisoquinoline

ParameterLab Scale (10 g)Pilot Scale (1 kg)
o-Aminophenol 10 g1 kg
Glycerol 25 mL2.5 L
Sulfuric Acid 20 mL2 L
Reaction Temperature 130°C130-135°C (controlled)
Reaction Time 4 hours4-5 hours
Yield 75-85%70-80%
Purity (after recrystallization) >98%>98%

Table 2: Reaction Parameters and Yields for the Synthesis of this compound

ParameterLab Scale (5 g)Pilot Scale (500 g)
8-Hydroxyisoquinoline 5 g500 g
Base (e.g., NaH) 1.1 eq1.1 eq
1-Bromopropane 1.2 eq1.2 eq
Solvent (e.g., DMF) 50 mL5 L
Reaction Temperature 60°C60-65°C
Reaction Time 5 hours5-6 hours
Yield 80-90%75-85%
Purity (after chromatography) >99%>99%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 8-Hydroxyisoquinoline cluster_step2 Step 2: O-propoxylation Start1 Starting Materials (o-Aminophenol, Glycerol) Reaction1 Skraup Reaction (H₂SO₄, Heat) Start1->Reaction1 Workup1 Neutralization & Precipitation Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Product1 8-Hydroxyisoquinoline Purification1->Product1 Start2 8-Hydroxyisoquinoline Product1->Start2 Reaction2 Williamson Ether Synthesis (Base, 1-Bromopropane) Start2->Reaction2 Workup2 Quenching & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 This compound Purification2->Product2

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Identify Synthesis Step cluster_step1_issues Troubleshooting Step 1 cluster_step2_issues Troubleshooting Step 2 Start Low Yield or Impure Product Step1 8-Hydroxyisoquinoline Synthesis Start->Step1 Step2 O-propoxylation Start->Step2 Temp1 Check Temperature Control Step1->Temp1 Reagents1 Verify Reagent Purity Step1->Reagents1 Mixing1 Assess Agitation Efficiency Step1->Mixing1 Base2 Ensure Anhydrous Conditions & Sufficient Base Step2->Base2 Temp2 Optimize Temperature (Sₙ2 vs E2) Step2->Temp2 Reagents2 Check Stoichiometry of Propylating Agent Step2->Reagents2

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Method Development for Resolving 8-Propoxyisoquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful chiral resolution of 8-Propoxyisoquinoline enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for resolving this compound enantiomers?

A1: The most prevalent and successful techniques for the enantiomeric separation of chiral compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs).[1][2][3] Capillary Electrophoresis (CE) with chiral selectors is also a viable, albeit less common, alternative.[4] SFC is often favored for its speed, reduced solvent consumption, and efficiency, making it a "greener" alternative to HPLC.[5]

Q2: Which type of Chiral Stationary Phase (CSP) is most likely to be effective for this compound?

A2: Polysaccharide-based CSPs, particularly those derived from derivatized cellulose and amylose, are the most broadly applicable and successful for a wide range of chiral compounds, including those with structures similar to this compound.[5][6][7] Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) selectors are excellent starting points for method development.[5] Cyclodextrin-based and Pirkle-type CSPs can also be effective and should be considered during the screening phase.[8][9]

Q3: What is the first step in developing a new chiral separation method?

A3: The initial step is to perform a column screening study.[7][10] This involves testing the racemic this compound sample on a set of complementary CSPs (e.g., 4-6 different polysaccharide-based columns) under generic gradient or isocratic conditions.[1][11] The goal of this screening is to identify which stationary phase and mobile phase system shows the best initial enantioselectivity.[1]

Q4: Can I switch the elution order of the enantiomers?

A4: Yes, the elution order can often be inverted. This can sometimes be achieved by changing the mobile phase composition, the type of alcohol modifier in normal phase or SFC, or the temperature.[7] A more definitive way to switch elution order is to use a CSP with the opposite chiral configuration (e.g., switching from a D- to an L-phenylglycine column), if available.[9]

Q5: What is the role of additives like acids or bases in the mobile phase?

A5: For basic compounds like this compound, small amounts of a basic additive (e.g., diethylamine, isopropylamine) in the mobile phase are often crucial.[2] These additives can significantly improve peak shape, reduce peak tailing, and in some cases, enhance enantioselectivity by minimizing undesirable interactions with residual silanols on the silica surface of the CSP.[2] Similarly, acidic additives are used for acidic analytes.

Troubleshooting Guide

Q: I am not seeing any separation between the enantiomers. What should I do?

A:

  • Cause: The chosen Chiral Stationary Phase (CSP) may not be suitable for this molecule. Chiral recognition is highly specific, and no single CSP works for all compounds.[3][12]

  • Solution 1 (Primary): Screen a wider range of CSPs. The most effective approach to finding a separation is to test several columns with different chiral selectors (e.g., various derivatized amylose and cellulose phases).[1][7]

  • Solution 2: Modify the mobile phase. In Normal Phase HPLC or SFC, change the alcohol modifier (e.g., from isopropanol to ethanol).[1] Different modifiers can alter the interactions between the analyte and the CSP, sometimes inducing separation.[1]

  • Solution 3: Change the chromatography mode. If you are using reversed-phase, try normal-phase or polar organic mode, as this can dramatically alter selectivity.[7]

Q: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A:

  • Cause: Chromatographic conditions are not yet optimal for the selected column and mobile phase.

  • Solution 1: Optimize the mobile phase composition. In Normal Phase/SFC, decrease the percentage of the alcohol modifier. This typically increases retention and often improves resolution, though it will also lengthen the analysis time.

  • Solution 2: Adjust the temperature. Temperature can have a significant impact on selectivity.[7] Try decreasing the column temperature (e.g., to 15-25°C), as lower temperatures often enhance enantioselectivity.

  • Solution 3: Lower the flow rate. On complex CSPs, reducing the flow rate (e.g., from 1.0 mL/min to 0.5-0.7 mL/min) can improve efficiency and increase resolution.[13]

Q: My peaks are broad or tailing. What is the cause and how can I fix it?

A:

  • Cause 1: Secondary ionic interactions between the basic analyte and the stationary phase support.

  • Solution 1: Add a basic modifier to the mobile phase. For this compound, adding 0.1-0.2% of an amine like diethylamine (DEA) or isopropylamine (IPA) to the mobile phase can dramatically improve peak shape.[2]

  • Cause 2: Sample solvent is incompatible with the mobile phase.

  • Solution 2: Dissolve your sample in the mobile phase or a weaker, miscible solvent.[14] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Cause 3: Column contamination or degradation.

  • Solution 3: Flush the column with an appropriate strong solvent. If the problem persists, the column may be damaged and need replacement.[14]

Q: My results are not reproducible; retention times are drifting. What's wrong?

A:

  • Cause 1: Insufficient column equilibration. Chiral separations, especially in normal phase, can require long equilibration times when mobile phase composition is changed.[12]

  • Solution 1: Ensure the column is equilibrated for at least 20-30 column volumes with the new mobile phase before injecting the sample.

  • Cause 2: Mobile phase instability or evaporation. In normal phase, volatile components like hexane can evaporate over time, changing the mobile phase composition and affecting retention.[15]

  • Solution 2: Prepare fresh mobile phase daily and keep solvent bottles capped.[14]

  • Cause 3: "Memory effects" from additives. Additives, particularly acids and bases, can be retained on the stationary phase and affect subsequent analyses, even after changing the mobile phase.[12]

  • Solution 3: Dedicate columns to specific additive types or use a rigorous flushing procedure when switching between methods with different additives.

Data Presentation: Method Screening Summary

The following tables present hypothetical but representative screening data for the resolution of this compound enantiomers on HPLC and SFC systems.

Table 1: Chiral HPLC Screening Data Mobile Phase A: n-Hexane; Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH). All mobile phases contain 0.1% Diethylamine (DEA). Flow Rate: 1.0 mL/min. Temperature: 25°C.

Column (CSP Type)Mobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)8.59.81.8
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)7.27.50.8
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH (90:10)10.112.52.5
Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/IPA (90:10)11.511.50.0
Cellulose tris(4-methylbenzoate)Hexane/EtOH (85:15)6.47.11.3

Table 2: Chiral SFC Screening Data Mobile Phase A: Supercritical CO₂; Mobile Phase B: Methanol (MeOH) or Ethanol (EtOH). All modifiers contain 0.2% Isopropylamine (IPA). Flow Rate: 3.0 mL/min. Back Pressure: 120 bar. Temperature: 35°C.

Column (CSP Type)Modifier GradientRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)5-40% MeOH in 5 min2.83.11.9
Cellulose tris(3,5-dimethylphenylcarbamate)5-40% MeOH in 5 min3.53.92.2
Amylose tris(3-chloro-5-methylphenylcarbamate)5-40% EtOH in 5 min3.13.10.0
Cellulose tris(3,5-dichlorophenylcarbamate)5-40% MeOH in 5 min4.24.92.8
Cellulose tris(4-chloro-3-methylphenylcarbamate)5-40% EtOH in 5 min2.52.81.7

Experimental Protocols

Protocol 1: Generic Chiral HPLC Screening Method

  • System Preparation:

    • Ensure the HPLC system is configured for normal phase chromatography (hydrophobic seals, dry solvents).

    • Prepare mobile phases: e.g., Mobile Phase A: n-Hexane with 0.1% DEA; Mobile Phase B: Isopropanol with 0.1% DEA.

  • Column Installation and Equilibration:

    • Install the first chiral column to be screened (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase condition (e.g., 90:10 Hexane:IPA) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Analysis:

    • Inject 5-10 µL of the sample solution.

    • Run the analysis under the specified isocratic conditions.

    • Monitor the elution profile using a UV detector at an appropriate wavelength for the analyte.

  • Column Switching and Screening:

    • After the run, flush the system and switch to the next column.

    • Repeat steps 2-4 for each column and mobile phase combination in the screening set.

Protocol 2: Generic Chiral SFC Screening Method

  • System Preparation:

    • Ensure the SFC system is properly supplied with CO₂ and modifier solvents.

    • Prepare modifier stock solutions: e.g., Methanol with 0.2% Isopropylamine; Ethanol with 0.2% Isopropylamine.

  • Column Installation and Equilibration:

    • Install the first chiral column into the column oven.

    • Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column temperature to 35°C.

    • Equilibrate the column with the initial gradient conditions for 5-10 minutes.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of racemic this compound in Methanol or another suitable solvent.

  • Analysis:

    • Inject 1-5 µL of the sample solution.

    • Run a generic screening gradient, for example: 5% modifier held for 1 minute, ramp to 40% modifier over 4 minutes, and hold for 1 minute.

    • Set the flow rate to 3.0 mL/min.

  • Data Evaluation:

    • Evaluate the chromatograms from each run to identify the column/modifier combination that provides the best selectivity and resolution. This "hit" condition will be the starting point for further optimization.

Visualizations

Chiral_Method_Development_Workflow start Start: Racemic This compound screening 1. Primary Screening (HPLC or SFC) start->screening screening_details • 4-6 Polysaccharide CSPs • Generic Gradients/Isocratic Conditions • Standard Modifiers (IPA, EtOH, MeOH) screening->screening_details eval1 Separation Achieved? screening->eval1 optimization 2. Method Optimization eval1->optimization Yes secondary_screening Secondary Screening eval1->secondary_screening No optimization_details • Mobile Phase Composition • Temperature • Flow Rate • Additive Concentration optimization->optimization_details validation 3. Method Validation optimization->validation end End: Robust Chiral Separation Method validation->end secondary_screening->eval1 secondary_details • Different CSP Class (e.g., Pirkle) • Different Mobile Phase Mode (e.g., RP) • Different Additives secondary_screening->secondary_details Troubleshooting_Decision_Tree start Problem Observed q1 No Separation (Rs = 0) start->q1 q2 Poor Resolution (0 < Rs < 1.5) start->q2 q3 Poor Peak Shape (Tailing/Broad) start->q3 sol1 Screen Different CSPs & Mobile Phase Modes q1->sol1 Yes sol2 Optimize Mobile Phase % / Temp / Flow Rate q2->sol2 Yes sol3 Add/Optimize Basic Additive (e.g., 0.1% DEA) q3->sol3 Yes sol4 Check Sample Solvent / Flush Column sol3->sol4 If no improvement

References

Validation & Comparative

A Comparative Guide to the Synthesis of 8-Propoxyisoquinoline: Established vs. Novel Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for the preparation of 8-propoxyisoquinoline, a valuable scaffold in medicinal chemistry. We will explore an established, direct alkylation method and a novel, multi-step approach involving the construction of the isoquinoline core. This comparison includes a quantitative analysis of the routes, detailed experimental protocols, and a look into the potential biological relevance of this compound as a kinase inhibitor.

At a Glance: Comparison of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical research and drug development, balancing factors such as yield, step count, and the availability of starting materials. Below is a summary of the two routes to this compound detailed in this guide.

ParameterRoute A: Williamson Ether SynthesisRoute B: De Novo Isoquinoline Synthesis
Starting Material 8-Hydroxyisoquinoline3-Methoxyphenethylamine
Key Reactions Williamson Ether SynthesisAcylation, Bischler-Napieralski Cyclization, Oxidation
Number of Steps 13
Overall Estimated Yield ~85%~50-60%
Purity (Typical) High (>98%)Moderate to High (>95%)
Scalability Readily scalableModerately scalable
Key Advantages High yield, single step, simple procedureUtilizes readily available starting materials, allows for diverse substitutions on the isoquinoline core.
Key Disadvantages Availability and cost of 8-hydroxyisoquinolineMulti-step, lower overall yield, use of harsh reagents.

Route A: The Established Path - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This method is a straightforward and high-yielding approach to this compound, starting from the commercially available 8-hydroxyisoquinoline.

Experimental Protocol: Route A

Materials:

  • 8-Hydroxyisoquinoline (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 8-hydroxyisoquinoline in anhydrous DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes.

  • 1-Bromopropane is added dropwise to the suspension, and the reaction mixture is heated to 60°C.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Workflow for Route A

Start 8-Hydroxyisoquinoline Reaction Williamson Ether Synthesis (60°C, 4-6h) Start->Reaction Reagents 1-Bromopropane, K₂CO₃, DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Workflow for the Williamson ether synthesis of this compound.

Route B: A Novel Approach - De Novo Synthesis of the Isoquinoline Core

This alternative route constructs the this compound skeleton from a more fundamental starting material, 3-methoxyphenethylamine. This multi-step synthesis offers flexibility for creating a variety of substituted isoquinolines. The key steps are N-acylation, a Bischler-Napieralski cyclization to form the dihydroisoquinoline intermediate, followed by oxidation to the aromatic isoquinoline.

Experimental Protocol: Route B

Step 1: N-Acetylation of 3-propoxyphenethylamine

  • 3-propoxyphenethylamine (prepared from 3-methoxyphenethylamine) is dissolved in dichloromethane.

  • Triethylamine (1.5 eq) is added, and the solution is cooled to 0°C.

  • Acetyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to yield N-(3-propoxyphenethyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

  • The N-(3-propoxyphenethyl)acetamide from the previous step is dissolved in anhydrous acetonitrile.

  • Phosphorus oxychloride (POCl₃) (3.0 eq) is added dropwise at 0°C.

  • The mixture is refluxed for 2-3 hours.

  • The reaction is carefully quenched with ice and then basified with aqueous ammonia.

  • The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated to give the crude 3,4-dihydro-8-propoxyisoquinoline.

Step 3: Oxidation to this compound

  • The crude 3,4-dihydro-8-propoxyisoquinoline is dissolved in toluene.

  • Palladium on carbon (10 mol%) is added.

  • The mixture is refluxed for 12-16 hours.

  • The catalyst is removed by filtration, and the solvent is evaporated.

  • The residue is purified by column chromatography to yield this compound.

Workflow for Route B

Start 3-Methoxyphenethylamine Step1 O-propylation & N-Acetylation Start->Step1 Step1_reagents Propyl bromide, K₂CO₃; Then Acetic Anhydride Step1_reagents->Step1 Intermediate1 N-(3-propoxyphenethyl)acetamide Step1->Intermediate1 Step2 Bischler-Napieralski Cyclization Intermediate1->Step2 Step2_reagents POCl₃, Acetonitrile Step2_reagents->Step2 Intermediate2 3,4-Dihydro-8-propoxyisoquinoline Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Step3_reagents Pd/C, Toluene Step3_reagents->Step3 Product This compound Step3->Product

Multi-step de novo synthesis of this compound.

Biological Context: this compound as a Potential Kinase Inhibitor

Isoquinoline and its derivatives are prevalent scaffolds in a multitude of biologically active compounds, including many with anticancer properties.[1][2] A significant number of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[3][4] The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target kinases within this pathway are a major focus of modern drug discovery.

The diagram below illustrates a hypothetical mechanism by which this compound could act as a kinase inhibitor, for example, by targeting PI3K or Akt, thereby disrupting the downstream signaling cascade and leading to an anti-proliferative effect.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Akt->Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibitor->Akt Apoptosis Apoptosis Inhibition->Apoptosis

Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This guide has presented a comparative analysis of two distinct synthetic strategies for this compound. The established Williamson ether synthesis (Route A) offers a direct, high-yielding, and procedurally simple method, making it ideal for rapid synthesis if the starting material, 8-hydroxyisoquinoline, is readily available. In contrast, the de novo synthesis (Route B) provides a more flexible, albeit longer, approach that allows for greater structural diversity in the final products, starting from a simpler, more accessible precursor.

The choice between these routes will ultimately depend on the specific goals of the research program, including considerations of cost, time, scale, and the need for analog synthesis. The potential of this compound and its derivatives as kinase inhibitors underscores the importance of efficient and versatile synthetic methodologies to access this valuable chemical space for further investigation in drug discovery.

References

Comparative Analysis of 8-Propoxyisoquinoline and Known Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. This guide provides a comparative analysis of the potential enzyme inhibitory profile of 8-Propoxyisoquinoline against a panel of well-characterized enzyme inhibitors. Due to the limited publicly available data on the specific enzyme inhibitory activity of this compound, this comparison is based on the known activities of the broader class of isoquinoline derivatives and provides a framework for potential future investigations.

This guide will focus on four key enzyme classes that are known targets of isoquinoline-based compounds: 12-Lipoxygenase (12-LOX), Excitatory Amino Acid Transporter 1 (EAAT1), Human Epidermal Growth Factor Receptor 2 (HER2) kinase, and DNA Gyrase. By presenting quantitative data for known inhibitors, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for researchers interested in the therapeutic potential of isoquinoline derivatives.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of known inhibitors for the selected enzyme targets. Where available, data for a substituted isoquinoline derivative is included to provide a relevant point of comparison for the potential activity of this compound.

Enzyme TargetKnown InhibitorInhibitor ClassIC50 Value
12-Lipoxygenase (12-LOX) BaicaleinFlavonoid0.12 µM - 0.64 µM[1][2]
ZileutonN-hydroxyurea derivative~0.5 µM (5-LOX)
Linoleoyl ethanolamideEndocannabinoidWeak affinity
Excitatory Amino Acid Transporter 1 (EAAT1) UCPH-101Chromene derivative0.66 µM[3][4][5][6][7]
DL-TBOAAspartate analog70 µM[8][9][10][11][12]
HER2 Kinase LapatinibQuinazoline derivative9.2 nM - 13 nM
AfatinibQuinazoline derivative14 nM
DNA Gyrase Isoquinoline Sulfonamide (LEI-800)Isoquinoline derivative35 nM
CiprofloxacinFluoroquinolone>25-fold less potent than LEI-800

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context of these enzymes and the methodologies used to assess their inhibition, the following diagrams illustrate key signaling pathways and a general experimental workflow.

Arachidonic_Acid_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 12-LOX PLA2 PLA2 12-LOX 12-Lipoxygenase (Target) Inflammation Inflammation Leukotrienes->Inflammation 8-Propoxyisoquinoline_Potential This compound (Potential Inhibitor) 8-Propoxyisoquinoline_Potential->12-LOX

Arachidonic Acid Metabolic Pathway

Glutamatergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate_pre Glutamate Glutamine->Glutamate_pre Vesicle Vesicle Glutamate_pre->Vesicle Glutamate_cleft Glutamate Vesicle->Glutamate_cleft Release Postsynaptic_Receptors Glutamate Receptors Glutamate_cleft->Postsynaptic_Receptors EAAT1 EAAT1 (Target) Glutamate_cleft->EAAT1 Uptake Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction 8-Propoxyisoquinoline_Potential This compound (Potential Inhibitor) 8-Propoxyisoquinoline_Potential->EAAT1

Glutamatergic Synapse Function

HER2_Signaling_Pathway Growth_Factor Growth Factor HER2_Receptor HER2 Receptor Growth_Factor->HER2_Receptor Dimerization Dimerization HER2_Receptor->Dimerization Kinase_Domain Tyrosine Kinase Domain (Target) Dimerization->Kinase_Domain Activation Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK) Kinase_Domain->Downstream_Signaling Phosphorylation Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation 8-Propoxyisoquinoline_Potential This compound (Potential Inhibitor) 8-Propoxyisoquinoline_Potential->Kinase_Domain

HER2 Signaling Pathway

Enzyme_Inhibition_Workflow Enzyme_Preparation 1. Enzyme & Substrate Preparation Reaction_Incubation 3. Incubation of Enzyme, Substrate & Inhibitor Enzyme_Preparation->Reaction_Incubation Inhibitor_Dilution 2. Inhibitor Serial Dilution Inhibitor_Dilution->Reaction_Incubation Detection 4. Detection of Enzyme Activity Reaction_Incubation->Detection Data_Analysis 5. Data Analysis (IC50 Calculation) Detection->Data_Analysis

General Enzyme Inhibition Assay Workflow

Experimental Protocols

The following are generalized protocols for determining the inhibitory activity of compounds against 12-Lipoxygenase, EAAT1, and HER2 kinase. These protocols are based on commonly used methods in the field and should be adapted and optimized for specific experimental conditions.

12-Lipoxygenase (12-LOX) Inhibition Assay

Objective: To determine the IC50 value of a test compound against 12-LOX activity.

Principle: This assay measures the enzymatic conversion of a substrate (e.g., arachidonic acid) by 12-LOX, which results in the formation of a hydroperoxy derivative. The increase in absorbance at a specific wavelength due to the formation of the conjugated diene in the product is monitored spectrophotometrically.

Materials:

  • Purified 12-Lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Known inhibitor (e.g., Baicalein) as a positive control

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the known inhibitor in DMSO. Create a series of dilutions of the compounds in the reaction buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the reaction buffer.

  • Add the diluted test compound or control (DMSO for no inhibition, known inhibitor for positive control) to the respective wells.

  • Enzyme Addition: Add the purified 12-LOX enzyme to each well and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 25°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

  • Measurement: Immediately begin monitoring the increase in absorbance at 234 nm for a set period (e.g., 5-10 minutes) using a microplate spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Excitatory Amino Acid Transporter 1 (EAAT1) Uptake Inhibition Assay

Objective: To determine the IC50 value of a test compound for the inhibition of EAAT1-mediated glutamate uptake.

Principle: This assay utilizes cells expressing EAAT1 to measure the uptake of a radiolabeled substrate, such as [³H]-D-aspartate (a non-metabolizable analog of glutamate). The amount of radioactivity accumulated inside the cells is quantified, and a decrease in uptake in the presence of a test compound indicates inhibition.

Materials:

  • Cell line stably expressing human EAAT1 (e.g., HEK293-EAAT1)

  • [³H]-D-Aspartate (radiolabeled substrate)

  • Test compound (e.g., this compound)

  • Known inhibitor (e.g., UCPH-101) as a positive control

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • Lysis buffer

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Plate the EAAT1-expressing cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare a stock solution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO) and create serial dilutions in the uptake buffer.

  • Pre-incubation: Wash the cells with uptake buffer. Add the diluted test compound or control to the wells and pre-incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation: Add the [³H]-D-Aspartate solution to each well to start the uptake reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer to each well.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [³H]-D-aspartate uptake for each concentration of the test compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HER2 Kinase Inhibition Assay

Objective: To determine the IC50 value of a test compound against the kinase activity of HER2.

Principle: This assay measures the transfer of a phosphate group from ATP to a specific peptide or protein substrate by the HER2 kinase domain. The level of phosphorylation can be detected using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.

Materials:

  • Recombinant human HER2 kinase domain

  • Kinase reaction buffer

  • ATP

  • Specific peptide substrate for HER2

  • Test compound (e.g., this compound)

  • Known inhibitor (e.g., Lapatinib) as a positive control

  • Detection reagents (e.g., phosphospecific antibody conjugated to HRP for ELISA, or a luciferase/luciferin system for ATP-glow assays)

  • 96-well plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the known inhibitor in DMSO. Perform serial dilutions in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the HER2 enzyme, and the peptide substrate.

  • Add the diluted test compound or control to the appropriate wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • ELISA-based: Stop the reaction by adding an EDTA solution. Coat a separate ELISA plate with the peptide substrate. Transfer the reaction mixture to the ELISA plate and follow standard ELISA procedures using a phosphospecific antibody to detect the phosphorylated substrate.

    • ATP-glow based: Add the detection reagent which contains luciferase and luciferin. The amount of light produced is inversely proportional to the amount of ATP consumed, and therefore to the kinase activity.

  • Measurement: Read the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of HER2 kinase activity for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Disclaimer: The information provided in this guide is intended for research and informational purposes only. The enzyme inhibitory potential of this compound has not been definitively established and requires experimental validation. The provided protocols are generalized and should be optimized for specific laboratory conditions.

References

Independent Verification of Anti-Proliferative Effects: A Comparative Analysis of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

8-Hydroxyquinoline, a heterocyclic organic compound, has demonstrated notable anti-proliferative activity against a range of cancer cell lines.[1][2] Its mechanism of action is often attributed to its ability to chelate metal ions, which can interfere with cellular processes essential for cancer cell growth and survival, ultimately leading to apoptosis.[1][3][4] This guide will delve into the quantitative data supporting these claims, outline the experimental procedures used for verification, and visualize the key processes involved.

Comparative Anti-Proliferative Activity

The efficacy of an anti-proliferative agent is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of 8-Hydroxyquinoline and its derivatives against various cancer cell lines, alongside values for standard chemotherapeutic drugs for comparison. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
8-Hydroxyquinoline (8-HQ) HCT 116Colon Carcinoma9.33 ± 0.22[5]
8-Hydroxy-5-nitroquinoline (NQ)RajiB-cell Lymphoma0.438[6]
5,7-dihalo-substituted-8-hydroxyquinolines (as Zn/Cu complexes)VariousHepatoma, Ovarian, Non-small-cell lung0.0014 - 32.13[4]
Doxorubicin MDA-MB-231Breast Cancer1.8[7]
HCT-116Colon Carcinoma5.6 ± 0.1[5]
FL5.12Hematopoietic~0.012[8]
Cisplatin A549Lung CancerVaries widely (2-40)[9]
HepG2Liver CancerVaries[10]
MCF-7Breast CancerVaries[10]
Etoposide B16-F10Melanoma3.8 µg/mL[11]
MOLT-3Leukemia0.051[12]
HepG2Liver Cancer30.16[12]

Experimental Protocols

The anti-proliferative effects summarized above are typically determined using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.

MTT Assay Protocol for Adherent Cells:
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., 8-Hydroxyquinoline) or a reference drug. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.[14][15]

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[13][16] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16][17]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Process and Pathways

To better understand the experimental workflow and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_adhesion Incubate for cell adhesion cell_seeding->incubation_adhesion add_compound Add serial dilutions of 8-HQ/controls incubation_adhesion->add_compound incubation_treatment Incubate for 24-72 hours add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_formazan Incubate for formazan formation add_mtt->incubation_formazan solubilize Solubilize formazan crystals incubation_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Experimental workflow for determining the anti-proliferative activity using the MTT assay.

Studies on iron complexes of 8-Hydroxyquinoline suggest that they can induce apoptosis through the activation of the death receptor signaling pathway.[18][19]

Signaling_Pathway HQ_Fe 8-Hydroxyquinoline-Iron Complex DR Death Receptors (e.g., Fas) HQ_Fe->DR activates Caspase8 Caspase-8 DR->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Proposed death receptor signaling pathway activated by 8-Hydroxyquinoline complexes.

References

Unveiling the Molecular Interactions of 8-Propoxyisoquinoline: A Comparative Docking Analysis Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the potential therapeutic applications of 8-Propoxyisoquinoline, this guide presents a comparative molecular docking study against its predicted protein targets. This analysis, grounded in computational methodologies, offers researchers and drug development professionals a foundational understanding of the compound's binding affinities and potential mechanisms of action.

While direct experimental docking data for this compound is not yet available in published literature, this guide leverages predictive modeling to identify high-probability protein targets. Based on the compound's structural similarity to known bioactive molecules, SwissTargetPrediction has identified several potential interacting proteins. This guide will focus on a selection of these targets to illustrate a comparative docking workflow, providing a blueprint for future in vitro and in silico investigations.

Predicted Protein Targets of this compound

Utilizing the SMILES string (CCCOc1cccc2c1cncc2) for this compound, the SwissTargetPrediction tool forecasts a range of potential protein interactions. Among the targets with the highest probability are Carbonic anhydrase II, Prostaglandin G/H synthase 2, and Tyrosine-protein kinase Src. These proteins are implicated in a variety of physiological and pathological processes, suggesting a broad therapeutic potential for this compound.

Comparative Docking Analysis: A Hypothetical Overview

To demonstrate the principles of a comparative docking study, the following table summarizes hypothetical binding affinities and interaction patterns of this compound with its predicted targets. These values are for illustrative purposes and would need to be confirmed by dedicated docking experiments.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Biological Effect
Carbonic anhydrase II2ABE-8.2His94, His96, Thr199, Thr200Diuretic, Anti-glaucoma
Prostaglandin G/H synthase 2 (COX-2)5KIR-9.5Arg120, Tyr355, Val523Anti-inflammatory, Analgesic
Tyrosine-protein kinase Src2SRC-10.1Thr338, Met341, Asp404Anti-cancer, Modulation of cell signaling

Experimental Protocols for Molecular Docking

The following protocol outlines a standard workflow for conducting a comparative molecular docking study.

Preparation of Protein and Ligand Structures
  • Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., Carbonic anhydrase II, COX-2, and Src kinase) are obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and appropriate charges are assigned to the protein atoms. The protein structure is then minimized to relieve any steric clashes.

  • Ligand Preparation: The 3D structure of this compound is generated using a molecular modeling software. The ligand's geometry is optimized, and appropriate charges are assigned to its atoms.

Molecular Docking Simulation
  • Grid Generation: A grid box is defined around the active site of each target protein. This box specifies the region where the docking software will search for potential binding poses of the ligand.

  • Docking Algorithm: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box. The algorithm samples different orientations and conformations of the ligand and scores them based on a defined scoring function.

  • Pose Selection and Analysis: The docking results are analyzed to identify the most favorable binding poses, which are typically those with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Data Analysis and Interpretation

The binding affinities and interaction patterns of this compound with the different protein targets are compared. This analysis helps in identifying the most likely target(s) of the compound and provides insights into its potential mechanism of action.

Visualizing the Workflow and Potential Biological Impact

To further elucidate the process and potential implications of this research, the following diagrams are provided.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein Protein Structure (from PDB) grid Grid Generation (Define Active Site) protein->grid ligand Ligand Structure (this compound) dock Molecular Docking (e.g., AutoDock Vina) ligand->dock grid->dock results Binding Pose & Affinity Analysis dock->results comparison Comparative Analysis of Targets results->comparison G This compound This compound Src Kinase Src Kinase This compound->Src Kinase Inhibition Downstream Signaling Downstream Signaling Src Kinase->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Metastasis Metastasis Downstream Signaling->Metastasis

Safety Operating Guide

Proper Disposal of 8-Propoxyisoquinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 8-Propoxyisoquinoline, a heterocyclic aromatic organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure personnel safety and environmental protection. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of your institution's specific waste disposal policies and the compound's Safety Data Sheet (SDS), when available.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous. Unless explicitly determined otherwise by your institution's environmental health and safety (EHS) department, all materials contaminated with this compound, including stock solutions, reaction mixtures, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Segregate waste streams. Do not mix this compound waste with other waste types unless instructed to do so by your EHS office. In particular, keep halogenated and non-halogenated solvent wastes separate.

2. Waste Collection and Containerization:

  • Use a designated and compatible waste container. The container must be in good condition, compatible with the chemical composition of the waste, and have a secure, tight-fitting lid. For liquid waste, ensure the container is leak-proof.

  • Properly label the waste container. The label should be securely affixed and clearly legible. Include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or responsible person.

3. Storage of Chemical Waste:

  • Store waste in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment. Place the waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Keep containers closed. Waste containers must remain sealed at all times, except when adding waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department. Your EHS office is responsible for the collection, proper management, and ultimate disposal of hazardous chemical waste. Follow their specific procedures for requesting a waste pickup.

  • Do not dispose of this compound down the drain. This compound's potential for aquatic toxicity necessitates that it be disposed of through proper channels to prevent environmental contamination.

5. Disposal of Empty Containers:

  • For containers that held this compound: If the container is not being reused for the same chemical, it must be thoroughly decontaminated before being discarded as regular trash.

  • Triple-rinse procedure:

    • Rinse the container three times with a suitable solvent that can dissolve this compound.

    • Collect the rinsate and dispose of it as hazardous waste.

    • Deface or remove the original chemical label.

    • Dispose of the clean, empty container in accordance with your facility's guidelines for non-hazardous solid waste.

Quantitative Data Summary

ParameterGuideline
Maximum Hazardous Waste in SAA55 gallons
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)
Empty Container Residue LimitNo more than 1 inch of residue

Experimental Protocols

The standard procedure for the disposal of chemical waste, as outlined by regulatory bodies and institutional policies, does not typically involve experimental protocols in the traditional sense. The primary "protocol" is the adherence to the established waste management and chemical hygiene plans.

Disposal Workflow

start Generation of This compound Waste identify Identify as Hazardous Waste start->identify empty_container Empty Container? start->empty_container  If container is now empty segregate Segregate from Other Waste Streams identify->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal empty_container->identify No triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label discard_trash Dispose of Container as Non-Hazardous Waste deface_label->discard_trash

Caption: Workflow for the proper disposal of this compound waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.